5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGCYVPPTNYVKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649809 | |
| Record name | 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020056-77-2 | |
| Record name | 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged structure." Its remarkable versatility and ability to serve as a bioisostere for purines and indoles have cemented its role in the development of novel therapeutics. The strategic introduction of a nitrogen atom into the indole ring system modulates key physicochemical properties such as solubility and pKa, while also providing an additional hydrogen bond acceptor. This unique feature allows 7-azaindole derivatives to act as excellent hinge-binding motifs in kinase inhibitors, mimicking the adenine fragment of ATP.[1] This guide focuses on a particularly valuable derivative, 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine, a strategically functionalized building block poised for elaboration into complex molecular architectures for drug discovery programs.
Molecular Structure and Physicochemical Properties
This compound is a di-halogenated 7-azaindole derivative. The presence of two distinct halogen atoms at the 4- and 5-positions of the pyridine ring offers orthogonal reactivity, making it a highly versatile synthetic intermediate.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | 5-Chloro-4-iodo-7-azaindole | |
| CAS Number | 1020056-77-2 | |
| Molecular Formula | C₇H₄ClIN₂ | [2] |
| Molecular Weight | 278.48 g/mol | [2] |
| Appearance | Solid, lyophilized powder | [3] |
| Purity | Typically ≥98% (by HPLC) | [2] |
| Melting Point | Data not available for this specific isomer. The related isomer, 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, has a melting point of 228-229 °C. | [4] |
| Solubility | While specific data for this compound is not readily available, 7-azaindole itself is soluble in THF, acetone, methanol, isopropanol, and ethyl acetate.[5] Halogenated derivatives are generally expected to have good solubility in common organic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and dioxane. |
Spectroscopic Characterization: A Predictive Analysis
While experimentally obtained spectra for this compound are not widely published, a predictive analysis based on the known spectral data of related 7-azaindole and 5-chloro-indole derivatives can provide valuable insights for its characterization.[6][7]
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrole and pyridine rings.
-
N-H Proton: A broad singlet is anticipated in the downfield region (δ 11.0-13.0 ppm), characteristic of the pyrrole N-H.
-
Aromatic Protons:
-
The proton at the C6 position is expected to appear as a singlet or a narrow doublet in the aromatic region (δ 8.0-8.5 ppm).
-
The protons at the C2 and C3 positions of the pyrrole ring will likely appear as doublets or triplets in the range of δ 6.5-7.8 ppm. The electron-withdrawing effects of the adjacent nitrogen and the halogen substituents will influence their precise chemical shifts.
-
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide a map of the carbon skeleton.
-
Pyrrole Ring Carbons: The C2 and C3 carbons are expected to resonate in the δ 100-130 ppm region.
-
Pyridine Ring Carbons:
-
The carbon bearing the iodine (C4) will be significantly shielded, with an expected chemical shift in the δ 90-110 ppm range.
-
The carbon bearing the chlorine (C5) will resonate in the aromatic region, likely around δ 125-135 ppm.
-
The remaining pyridine carbons (C6 and C7a) will appear in the typical aromatic region for this scaffold (δ 115-150 ppm).
-
Synthesis and Handling
Proposed Synthetic Pathway:
A plausible and efficient synthesis of this compound involves the direct iodination of the readily available starting material, 5-chloro-1H-pyrrolo[2,3-b]pyridine (5-chloro-7-azaindole). This approach leverages established methodologies for the halogenation of electron-rich heterocyclic systems.
Proposed Synthesis Workflow
Experimental Protocol: Iodination of 5-chloro-1H-pyrrolo[2,3-b]pyridine
-
Reaction Setup: To a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add an iodinating agent such as N-iodosuccinimide (NIS) or iodine (I₂) (1.0-1.2 equivalents). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to a moderately elevated temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of an aqueous solution of a reducing agent, such as sodium thiosulfate, to remove any unreacted iodine.
-
Extraction: The aqueous layer is extracted with an organic solvent like ethyl acetate or DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Safety and Handling:
-
Hazard Classification: this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Eye Irritation, Category 2A).
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term storage, temperatures of -20°C are recommended.[3] Avoid repeated freeze-thaw cycles.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This chemoselectivity allows for the sequential introduction of different functionalities at the C4 and C5 positions.
References
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. capotchem.com [capotchem.com]
- 3. cusabio.com [cusabio.com]
- 4. echemi.com [echemi.com]
- 5. Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K - Nanjing Tech University [pure.njtech.edu.cn:443]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Halogenated Pyrrolopyridines: A Technical Guide to Their Diverse Biological Activities and Therapeutic Potential
Executive Summary
The pyrrolopyridine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines, positioning it as a potent inhibitor of various enzymes, particularly kinases.[1][2] The strategic introduction of halogens onto this scaffold profoundly modulates its physicochemical properties and biological activity, unlocking a diverse range of therapeutic applications. This guide provides an in-depth technical exploration of the biological activities of halogenated pyrrolopyridines, with a focus on their anticancer, antibacterial, and emerging neuroprotective properties. We will dissect the critical structure-activity relationships (SAR), elucidate mechanisms of action, and present detailed experimental protocols to empower researchers and drug development professionals in this promising field. Key findings reveal that the type and position of halogen substituents are paramount for potency and mechanism, with C7-iodination on the pyrrolo[3,2-d]pyrimidine core dramatically enhancing anticancer cytotoxicity, while bromo- and iodo-moieties are crucial for antibacterial efficacy.[3][4][5][6] Furthermore, we address the prevalent challenges of toxicity and metabolism, highlighting innovative prodrug strategies designed to improve the therapeutic index of these potent compounds.[7][8]
The Pyrrolopyridine Scaffold: A Foundation for Bioactivity
A Privileged Scaffold: The Purine Isostere
Pyrrolopyridines, also known as azaindoles, exist in several isomeric forms, with the pyrrolo[2,3-d]pyrimidine (7-deazapurine) and pyrrolo[3,2-d]pyrimidine (9-deazapurine) being the most extensively studied.[3] Their core structure mimics the purine ring of adenosine triphosphate (ATP), the universal energy currency and phosphate donor for kinase-catalyzed reactions.[1] This inherent structural mimicry allows pyrrolopyridine derivatives to function as competitive inhibitors at the ATP-binding site (hinge region) of kinases, a protein family frequently dysregulated in cancer and inflammatory diseases.[1][2][9] This foundational principle has led to the successful development of kinase inhibitors like Vemurafenib for the treatment of melanoma.[1]
The Strategic Role of Halogenation in Modulating Activity
The introduction of halogen atoms (F, Cl, Br, I) is a cornerstone of modern medicinal chemistry, employed to fine-tune a molecule's biological profile. Halogens influence a compound's lipophilicity, electronic distribution, and metabolic stability.[10] From a pharmacodynamic perspective, they can form critical interactions within a protein's binding pocket, including hydrophobic and polar contacts, or act as bioisosteric replacements for other functional groups.[11] In the context of pyrrolopyridines, halogenation is not merely an incremental modification but a transformative one, often dictating the compound's potency, selectivity, and even its fundamental mechanism of action.[3][4]
Anticancer Activity: From Targeted Inhibition to Cellular Demise
Halogenated pyrrolopyridines have demonstrated potent antiproliferative activity across a wide spectrum of cancer cell lines, including notoriously difficult-to-treat cancers like triple-negative breast cancer (TNBC).[3][7]
Duality of Mechanism: Cytostasis and Apoptosis
The cellular response to treatment with halogenated pyrrolopyridines is highly dependent on the specific halogenation pattern. For instance, studies on the aggressive TNBC cell line MDA-MB-231 revealed distinct mechanisms:
-
2,4-dichloro pyrrolo[3,2-d]pyrimidine induces a potent cell cycle arrest at the G2/M checkpoint with minimal evidence of programmed cell death (apoptosis).[3][5] This suggests a primarily cytostatic effect, halting proliferation without directly killing the cells.
-
7-Iodo-2,4-dichloro pyrrolo[3,2-d]pyrimidine , in stark contrast, robustly induces apoptosis in conjunction with G2/M arrest.[3][5] This shift from a cytostatic to a cytotoxic mechanism highlights the profound impact of the C7-halogen.
This mechanistic duality is a critical consideration in drug development. A cytotoxic agent is often preferred for aggressive, metastatic cancers, while a cytostatic agent might be suitable for less aggressive tumors or in combination therapies.
Structure-Activity Relationship (SAR): The Criticality of Halogen Placement
SAR studies have unequivocally established that the position and nature of the halogen are the primary determinants of anticancer potency.
-
Importance of C7 Halogenation: The introduction of an iodine atom at the C7 position of the pyrrolo[3,2-d]pyrimidine scaffold results in a dramatic enhancement of antiproliferative activity, often reducing the half-maximal inhibitory concentration (IC50) from the micromolar to the sub-micromolar range.[3][5] This suggests the C7 position is involved in a critical interaction with the biological target, or that the iodine atom significantly alters the molecule's properties to favor binding.
-
Pyrrole Ring Substitutions: While the pyrimidine ring halogenation is key for activity, modifications to the pyrrole ring are crucial for tuning pharmacokinetics and toxicity.[7]
Data Summary: Antiproliferative Activity of Halogenated Pyrrolo[3,2-d]pyrimidines
| Compound ID | Structure Highlights | Cancer Cell Line | Activity (EC50/IC50) | Reference |
| 1 | 2,4-dichloro | MDA-MB-231 (TNBC) | ~Low micromolar | [3][5] |
| 2 | 2,4-dichloro, 7-iodo | MDA-MB-231 (TNBC) | Sub-micromolar | [3][5] |
| 7 | Halogenated Core | Multiple Lines | 0.014 – 14.5 µM | [7][8] |
| 9 | N5-substituted prodrug of 7 | Multiple Lines | 0.83 – 7.3 µM | [7][8] |
Visualizing the Anticancer Mechanism
The following diagram illustrates the proposed divergent pathways initiated by different halogenated pyrrolopyridines in cancer cells.
Caption: Divergent anticancer mechanisms of halogenated pyrrolopyridines.
Antibacterial and Antibiofilm Properties
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action.[4][6] Halogenated pyrrolopyridines have emerged as a promising class of compounds targeting resilient pathogens.
Activity Against Staphylococcus aureus
A structure-activity relationship study of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines identified halogenation as a key driver of potent activity against Staphylococcus aureus.[4]
-
Dependence on Heavy Halogens: The minimum inhibitory concentration (MIC) was found to be highly dependent on the presence of a bromine or iodine atom on the 4-benzylamine group.[4][6] The most active derivatives exhibited an MIC of 8 mg/L.[4] This underscores the importance of heavy halogens, which are relatively rare in clinically used antibiotics.[4]
Synergistic Effects with Antimicrobial Peptides
A significant finding was the synergistic effect observed when these halogenated pyrrolopyrimidines were combined with an antimicrobial peptide, betatide.[4] This combination resulted in a four-fold reduction in the MIC to 1-2 mg/L.[4][6]
Scientific Rationale: Combination therapy with agents that have different modes of action is a powerful strategy to combat resistance.[4] Antimicrobial peptides often act by disrupting the bacterial cell membrane, which could potentially increase the intracellular concentration and efficacy of the halogenated pyrrolopyrimidine.
Inhibition of Biofilm Formation
Bacterial biofilms are notoriously difficult to eradicate and are a major contributor to persistent infections.[12] Certain halogenated pyrrolopyrimidines have demonstrated significant antibiofilm activity against enterohemorrhagic Escherichia coli (EHEC) O157:H7.[12]
-
Mechanism: Compounds such as 2-amino-4-chloropyrrolo[2,3-d]pyrimidine inhibit biofilm formation without affecting bacterial growth, indicating a specific antibiofilm action rather than general toxicity.[12] The mechanism involves the downregulation of key genes (csgA and csgB) responsible for the production of curli fimbriae, which are essential for bacterial adhesion and biofilm integrity.[12]
Emerging Applications in Neurodegenerative Disorders
While research is in earlier stages, the unique properties of halogenated pyrrolopyridines make them attractive candidates for addressing complex neurological diseases.
-
PET Imaging Agents: Pyrrolo[2,3-c]pyridines are being developed as positron emission tomography (PET) imaging agents designed to bind to tau aggregates (neurofibrillary tangles), a key pathological hallmark of Alzheimer's disease.[13] This could provide a valuable diagnostic tool for early detection and disease monitoring.
-
Neuroprotection: Other pyrrolylazine derivatives have been shown to activate the synthesis of heat shock proteins.[14] These proteins act as molecular chaperones, helping to protect neurons from the proteotoxic stress caused by the accumulation of toxic amyloid proteins, a common feature of many neurodegenerative disorders.[14][15][16]
Pharmacokinetic Challenges and Prodrug Strategies
A significant hurdle in the clinical development of potent halogenated pyrrolopyrimidines is their potential for toxicity and rapid metabolism, leading to a narrow therapeutic window.[7][8]
The N5-Substitution Prodrug Approach
To mitigate these issues, a prodrug strategy involving N5-alkyl substitutions on the pyrrole ring has been successfully implemented.[7][8]
-
Mechanism of Action: The N5-substituted compounds themselves show comparable in vitro activity but exhibit significantly lower in vivo toxicity (e.g., a maximum tolerated dose of 40 mg/kg compared to 5-10 mg/kg for the parent compound).[8] Pharmacokinetic studies confirm that these N5-substituted analogues are rapidly metabolized in plasma, converting into the more active, unsubstituted parent compound.[7][8] This approach effectively uses the N5-substituent as a disposable moiety that improves the drug's delivery and safety profile.
Visualizing the Prodrug Activation Workflow
Caption: Workflow of N5-substituted pyrrolopyrimidine prodrug activation.
Key Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of halogenated pyrrolopyrimidines.
Synthesis Protocol: 7-Iodo-2,4-dichloro pyrrolo[3,2-d]pyrimidine (Compound 2)
This protocol is adapted from methodologies described in the literature.[3]
Rationale: This multi-step synthesis first establishes the core chlorinated scaffold and then selectively introduces the critical iodine atom at the C7 position. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for electron-rich pyrrole rings.
Step-by-Step Methodology:
-
Starting Material: Begin with 2,4-dichloro pyrrolo[3,2-d]pyrimidine (Compound 1).
-
Inert Atmosphere: To a solution of Compound 1 (1 equivalent) in anhydrous tetrahydrofuran (THF), add N-Iodosuccinimide (NIS) (1.2 equivalents) under a nitrogen (N2) atmosphere.
-
Scientist's Note: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen. Anhydrous solvent is used to ensure the reactivity of the reagents.
-
-
Reaction: Stir the reaction mixture at room temperature for approximately 2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (Compound 1) is consumed.
-
Workup:
-
Remove the THF solvent in vacuo.
-
Dissolve the resulting residue in ethyl acetate (EtOAc).
-
Wash the organic phase sequentially with an aqueous solution of sodium thiosulfate (Na2S2O3) to quench any remaining NIS, followed by water and brine.
-
Scientist's Note: The thiosulfate wash is a critical step to remove excess iodine, which can complicate purification.
-
-
Purification: Dry the organic layer over magnesium sulfate (MgSO4), concentrate in vacuo, and purify the crude product by silica gel column chromatography to yield the final compound.
In Vitro Assay Protocol: Antiproliferative Cell Viability (MTT) Assay
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard, robust method for initial screening of potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the halogenated pyrrolopyrimidine compounds in cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Scientist's Note: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
Halogenated pyrrolopyrimidines represent a versatile and highly tunable chemical scaffold with demonstrated efficacy in oncology and infectious diseases, and growing potential in neurology. The strategic incorporation of halogens is the single most critical factor governing their biological activity, capable of transforming a cytostatic agent into a cytotoxic one and conferring potent antibacterial properties. While challenges related to toxicity and pharmacokinetics exist, innovative prodrug strategies have shown a clear path forward to improving their therapeutic index.
Future research should focus on:
-
Target Deconvolution: Identifying the specific kinase or protein targets responsible for the observed anticancer effects to enable more rational drug design.
-
Expanding the Halogen Palette: Systematically exploring the effects of different halogens (including fluorine and bromine at various positions) to further refine SAR.
-
In Vivo Efficacy: Advancing the most promising candidates, particularly N5-substituted prodrugs, into relevant animal models of cancer and infectious disease.
-
Combination Therapies: Exploring synergistic combinations with other established therapeutic agents to enhance efficacy and overcome resistance.
The continued exploration of this chemical space holds immense promise for the development of next-generation therapeutics for some of the most pressing medical challenges.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 12. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrrolo[2,3-c]pyridines as Imaging Agents for Neurofibrilary Tangles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases | Technology Networks [technologynetworks.com]
- 15. mdpi.com [mdpi.com]
- 16. Gauging the role and impact of drug interactions and repurposing in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the 7-Azaindole Scaffold in Medicinal Chemistry
Executive Summary
The 7-azaindole scaffold, a bioisosteric analog of indole, has emerged as a "privileged structure" in modern medicinal chemistry. Its unique physicochemical properties, particularly its ability to act as a superb mimic of the adenine hinge-binding motif in kinases, have cemented its role in the development of targeted therapies. This guide provides an in-depth analysis of the 7-azaindole core, from its fundamental bioisosteric principles and synthetic strategies to its successful application in clinically approved drugs like Vemurafenib and Pexidartinib. We will explore the causality behind its effectiveness, detail key experimental protocols, and provide insights into structure-activity relationships that drive drug discovery programs forward.
The 7-Azaindole Scaffold: A Bioisosteric Masterkey
At its core, the strategic value of 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) lies in its function as a bioisostere of the naturally occurring indole ring.[1] The substitution of a carbon atom at the 7-position with a nitrogen atom seems subtle, yet it profoundly alters the molecule's electronic and steric properties, offering distinct advantages in drug design.[2]
Physicochemical Advantages Over Indole
The introduction of the sp2-hybridized nitrogen atom imparts a new personality to the scaffold. It serves as a hydrogen bond acceptor, a feature absent in the parent indole. This modification also influences the acidity of the pyrrole N-H, modulates the molecule's dipole moment, and often enhances aqueous solubility—a critical parameter for drug development.[2]
| Property | Indole | 7-Azaindole | Rationale for Advantage in Drug Design |
| pKa (Pyrrole N-H) | ~17 | ~16.5 | The electron-withdrawing nature of the pyridine ring increases the acidity of the N1-H, making it a stronger hydrogen bond donor. |
| pKa (Basicity) | N/A | ~4.6 | The pyridine nitrogen (N7) introduces basicity, allowing for salt formation to improve solubility and handling.[3] |
| Hydrogen Bonding | N1-H (Donor) | N1-H (Donor), N7 (Acceptor) | The dual donor-acceptor capacity is the key to its success as a kinase hinge binder, mimicking ATP's adenine moiety.[4][5] |
| Aqueous Solubility | Low | Generally Enhanced | The polar nitrogen atom and potential for protonation typically improve solubility over the more lipophilic indole.[2] |
| Metabolic Stability | Susceptible to C7 oxidation | Generally more stable | Blocking a common site of oxidative metabolism can improve the pharmacokinetic profile of a drug candidate. |
The Bidentate Hinge-Binding Hypothesis
The primary reason for 7-azaindole's celebrated status, particularly in oncology, is its exceptional ability to bind to the hinge region of protein kinases.[4][5] Kinases, which regulate cellular signaling, feature a conserved ATP-binding pocket with a "hinge" region that forms key hydrogen bonds with the adenine base of ATP. The 7-azaindole scaffold is a near-perfect mimic of this interaction. The pyrrole N1-H acts as a hydrogen bond donor, while the pyridine N7 atom acts as an acceptor, creating a stable, bidentate hydrogen bond network with the backbone amides of the kinase hinge.[6][7] This potent and specific interaction provides a high-affinity anchor for inhibitors, making the scaffold a powerful starting point for kinase inhibitor design.[4][8]
Synthesis and Functionalization: Building the Core
The utility of a scaffold is directly tied to the accessibility and versatility of its chemistry. Fortunately, a robust portfolio of synthetic methods exists for creating and modifying the 7-azaindole core. Advances in metal-catalyzed cross-coupling reactions have been particularly transformative, allowing for precise functionalization at nearly every position on the bicyclic ring.[9]
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 8. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Technical Guide to 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1020056-77-2): A Versatile Building Block for Medicinal Chemistry
Abstract
This technical guide provides an in-depth analysis of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine, a halogenated 7-azaindole derivative of significant interest to the pharmaceutical and life sciences research communities. The intrinsic value of this compound lies in its bifunctional nature, possessing two distinct halogen atoms at the C4 and C5 positions. This substitution pattern allows for regioselective, sequential cross-coupling reactions, establishing the molecule as a powerful and versatile intermediate for constructing complex molecular architectures. We will explore its physicochemical properties, provide insights into its synthesis and characterization, detail its chemical reactivity with a focus on palladium-catalyzed transformations, and contextualize its application within modern drug discovery programs, particularly in the development of kinase inhibitors.
Physicochemical and Safety Profile
A comprehensive understanding of a reagent's properties and handling requirements is paramount for its effective and safe use in a laboratory setting.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1020056-77-2 | [1] |
| Molecular Formula | C₇H₄ClIN₂ | [1] |
| Molecular Weight | 278.48 g/mol | [1] |
| Appearance | Solid (typically off-white to pink) | [2] |
| Density | ~2.16 g/cm³ (Predicted) | [3] |
| pKa | 12.17 ± 0.40 (Predicted) | [3] |
| InChI Key | NJGCYVPPTNYVKA-UHFFFAOYSA-N |
GHS Hazard and Safety Information
This compound is classified as hazardous and requires careful handling.
| GHS Classification | Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |
Data sourced from Sigma-Aldrich.
Safe Handling and Storage
Proper handling and storage are critical to ensure reagent integrity and user safety.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4][5]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[4] Do not eat, drink, or smoke in the handling area.[5] Use non-sparking tools and minimize dust generation.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] The recommended storage temperature is refrigerated (2–8 °C) for long-term stability.[2] Keep away from incompatible materials and sources of moisture.[4]
-
Spill & Disposal: In case of a spill, use dry cleanup procedures to avoid generating dust.[4] Dispose of the compound and its container in accordance with local, state, and federal regulations at an approved waste disposal facility.[6]
Synthesis and Characterization
While this compound is commercially available, understanding its synthesis provides context for its purity and potential side products. A plausible synthetic route involves the sequential halogenation of the parent 7-azaindole scaffold.
Proposed Synthetic Pathway
The synthesis logically proceeds by first introducing the less activating chloro group at the C5 position, followed by a directed iodination at the more electron-rich C4 position.
Caption: Proposed two-step synthesis from 7-azaindole.
Representative Synthetic Protocol: Iodination
This protocol describes the final iodination step.
-
Reaction Setup: To a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂) in a round-bottom flask, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.
-
Execution: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Spectroscopic Characterization
Confirmation of the final structure is achieved through standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings. The C-H protons at positions 2, 3, and 6 should appear as characteristic singlets or doublets in the aromatic region (~7.0-8.5 ppm), with their exact chemical shifts influenced by the halogen substituents. The N-H proton of the pyrrole ring will typically appear as a broad singlet at a downfield chemical shift (>10 ppm).[7]
-
¹³C NMR: The carbon spectrum should display seven distinct signals corresponding to the seven carbon atoms in the heterocyclic core. The carbons bearing the halogen atoms (C4 and C5) will be significantly shifted, and their resonances can be confirmed by advanced 2D NMR techniques.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M+H]⁺ at approximately m/z 279. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with a secondary peak [M+2+H]⁺ at m/z 281 that is approximately one-third the intensity of the primary peak.[7]
Chemical Reactivity and Synthetic Utility
The synthetic power of this building block stems from the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is C-I > C-Br > C-Cl.[8][9] This principle allows for the selective functionalization of the C4-iodo position while leaving the C5-chloro position intact for subsequent transformations.
Principle of Chemoselective Cross-Coupling
Caption: Sequential functionalization exploiting C-I vs. C-Cl reactivity.
Protocol: Suzuki-Miyaura Coupling at the C4-Iodo Position
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for introducing aryl or heteroaryl substituents.[10] A related procedure on a similar scaffold demonstrates the feasibility of this selective coupling.[11]
-
Reagents & Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent & Atmosphere: Add a degassed mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 v/v). Purge the vessel with an inert gas (argon or nitrogen).[11]
-
Execution: Heat the reaction mixture to 80-100 °C and stir for 2-16 hours. Monitor the reaction by LC-MS.
-
Workup & Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the 4-aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine product.
Protocol: Sonogashira Coupling at the C4-Iodo Position
The Sonogashira coupling is the premier method for installing alkyne functionalities, which are valuable handles for further chemistry or as structural elements in their own right.[8][12]
-
Reagents & Setup: To a flask, add this compound (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq), and a copper(I) co-catalyst such as CuI (0.06 eq) in a solvent like triethylamine or a DMF/amine mixture.[9][13]
-
Execution: Degas the mixture with an inert gas. Add the terminal alkyne (1.2 eq) via syringe. Stir the reaction at room temperature to 60 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup & Purification: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify by flash chromatography to isolate the 4-alkynyl-5-chloro-1H-pyrrolo[2,3-b]pyridine.
Application in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is considered a "privileged scaffold" in medicinal chemistry.[14] Its structure acts as a bioisostere of indole, offering improved physicochemical properties such as enhanced solubility and metabolic stability.[14][15] This scaffold is a cornerstone in the design of inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases.[16][17][18][19]
A Scaffold for Kinase Inhibitor Libraries
The true utility of this compound is its role as a platform for generating libraries of diverse compounds for structure-activity relationship (SAR) studies. By using sequential, orthogonal coupling reactions, researchers can systematically vary the substituents at both the C4 and C5 positions to optimize binding affinity, selectivity, and pharmacokinetic properties.
Caption: Workflow for generating a diverse chemical library.
This strategic approach allows drug development professionals to rapidly explore chemical space around the 7-azaindole core, accelerating the discovery of potent and selective therapeutic agents. Recent studies have highlighted novel pyrrolo[2,3-b]pyridine derivatives as selective CDK8 inhibitors for psoriasis and as PDE4B inhibitors for CNS diseases, underscoring the continued relevance of this scaffold.[18][19]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for synthetic and medicinal chemists. Its well-defined and predictable chemoselectivity, based on the differential reactivity of its iodo and chloro substituents, provides an elegant and efficient pathway to complex, polysubstituted 7-azaindole derivatives. For researchers in drug discovery, this compound serves as an invaluable starting point for building libraries of novel compounds aimed at modulating challenging biological targets, solidifying its role as a key building block in the pursuit of next-generation therapeutics.
References
- 1. capotchem.com [capotchem.com]
- 2. 5-CHLORO-3-IODO-1H-PYRROLO[2,3-B]PYRIDINE CAS#: 900514-08-1 [chemicalbook.com]
- 3. This compound CAS#: 1020056-77-2 [chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. journalwjarr.com [journalwjarr.com]
- 16. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 18. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Pyrrolopyridines: A Technical Guide to Their Application in Oncology Research
Abstract
The pyrrolopyridine scaffold has emerged as a privileged structure in modern oncology drug discovery, prized for its versatile and robust nature. Its intrinsic structural resemblance to the purine core of ATP renders it an ideal framework for the design of potent kinase inhibitors, a cornerstone of targeted cancer therapy.[1][2] This technical guide provides an in-depth exploration of pyrrolopyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanism of action, key molecular targets, and the experimental methodologies crucial for their evaluation. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity. This guide aims to be an authoritative resource, grounded in extensive references, to accelerate the development of the next generation of pyrrolopyridine-based cancer therapeutics.
The Pyrrolopyridine Scaffold: An ATP Mimic in the Oncologist's Arsenal
The fundamental principle behind the efficacy of many pyrrolopyridine derivatives in oncology lies in their structural analogy to adenine, the nitrogenous base of adenosine triphosphate (ATP).[1][2] This mimicry allows them to function as competitive inhibitors at the ATP-binding site of a vast array of protein kinases.[1][2] Kinases are a family of enzymes that catalyze the phosphorylation of substrate proteins, a critical regulatory mechanism in cellular signaling pathways.[3] The aberrant activity of these kinases is a well-established driver of nearly all hallmarks of cancer, making them highly attractive drug targets.[3]
The versatility of the pyrrolopyridine nucleus allows for strategic chemical modifications. These modifications are not arbitrary; they are meticulously designed to enhance selectivity for specific kinases, improve potency, and optimize pharmacokinetic properties.[1] The selectivity is primarily conferred by the various substituents attached to the core azaindole nucleus.[2] This guide will explore several key classes of pyrrolopyridine-based kinase inhibitors that have shown significant promise in preclinical and clinical research.
Targeting the JAK-STAT Pathway: Curbing Cytokine Signaling in Hematological Malignancies
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signal transduction through the JAK-STAT pathway.[4] Dysregulation of this pathway is a hallmark of numerous myeloproliferative neoplasms and inflammatory diseases. Consequently, JAK inhibitors have emerged as effective therapeutic agents.[4][5]
Mechanism of Action and Rationale for Targeting
Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. Pyrrolopyridine-based JAK inhibitors competitively bind to the ATP-binding pocket of JAKs, preventing the phosphorylation cascade and thereby inhibiting downstream signaling.
Representative Pyrrolopyridine-Based JAK Inhibitors
Several pyrrolopyridine derivatives have been developed as potent JAK inhibitors. For instance, researchers have optimized a 3-amido-5-cyclopropylpyrrolopyrazine scaffold to yield potent and selective JAK inhibitors.[5] Another approach has been the development of C-5 pyrazole-modified pyrrolopyrimidine derivatives, which exhibit significant JAK1 selectivity over other JAK isoforms.[6] This selectivity is crucial as it may help to mitigate side effects associated with the inhibition of other JAKs, such as the anemia and thrombocytopenia linked to JAK2 inhibition.[6][7]
Signaling Pathway Diagram
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine, a halogenated derivative of 7-azaindole, is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its unique electronic properties and versatile reactivity make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules, including kinase inhibitors and other targeted therapeutics. However, the presence of chloro and iodo substituents on the pyrrolopyridine core necessitates a thorough understanding of its chemical reactivity and potential hazards to ensure safe handling in a laboratory setting. This guide provides a comprehensive overview of the safety and handling guidelines for this compound, drawing upon available safety data for the compound and structurally related molecules, as well as established best practices for handling halogenated heterocyclic compounds.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a compound is the foundation of its safe handling.
| Property | Value | Source |
| CAS Number | 1020056-77-2 | |
| Molecular Formula | C₇H₄ClIN₂ | |
| Molecular Weight | 278.48 g/mol | |
| Appearance | Solid | |
| Storage Class | Combustible Solids |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are oral toxicity and serious eye irritation.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.
-
Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.
GHS Pictogram:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Based on data for structurally similar compounds, such as other halogenated pyrrolopyridines, there may be a potential for skin and respiratory irritation. Therefore, it is prudent to handle this compound with precautions to avoid all routes of exposure.
Reactivity and Incompatibility
The reactivity of this compound is largely dictated by the 7-azaindole core and its halogen substituents. The pyrrolo[2,3-b]pyridine system is known to be reactive in a variety of organic transformations, including palladium-catalyzed cross-coupling reactions.[1][2] The iodine atom is a particularly good leaving group in such reactions.
Hazardous Decomposition Products:
Upon thermal decomposition, halogenated organic compounds can release toxic and corrosive fumes. For this compound, these may include:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen chloride (HCl)
-
Hydrogen iodide (HI)
Incompatible Materials:
To prevent potentially hazardous reactions, avoid contact with:
-
Strong oxidizing agents: May cause a vigorous, exothermic reaction.
-
Strong acids and bases: Can lead to decomposition or unwanted side reactions.
Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize exposure and ensure the stability of the compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
Caption: Recommended Personal Protective Equipment workflow.
Storage
Proper storage is essential to maintain the integrity of the compound and prevent accidents.
-
Temperature: Store in a cool, dry place. Some suppliers recommend storage at -20°C for long-term stability.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.[4]
-
Light: Protect from light by storing in an amber vial or a dark location.
-
Container: Keep the container tightly sealed.
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
First Aid Measures
Caption: Immediate first aid responses for different exposure routes.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[5] For larger fires, a water spray can be used to cool containers.
-
Specific Hazards: As a combustible solid, it can burn to produce toxic and corrosive gases. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Spill and Leak Procedures
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6]
Disposal Considerations
All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.[6] Ensure that waste is collected in properly labeled, sealed containers and disposed of through a licensed hazardous waste disposal company.
Experimental Protocols: A Note on Safe Synthesis
The synthesis and use of this compound often involve reactions that require careful control of conditions to ensure safety and efficacy. For instance, in palladium-catalyzed cross-coupling reactions, it is crucial to work under an inert atmosphere to prevent the degradation of the catalyst and starting materials.[7] The choice of solvent, base, and temperature can significantly impact the reaction outcome and safety. Always consult detailed synthetic procedures from reliable sources and conduct a thorough risk assessment before starting any new reaction.
Conclusion
This compound is a valuable tool in the arsenal of medicinal chemists. By adhering to the safety guidelines outlined in this document, researchers can mitigate the risks associated with its handling and use. A proactive approach to safety, grounded in a solid understanding of the compound's properties and potential hazards, is paramount for a safe and productive research environment.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
The 7-Azaindole Scaffold: A Journey from Privileged Fragment to Clinical Powerhouse
An In-depth Technical Guide on the Discovery and History of 7-Azaindole Based Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of innovation and refinement. Within the vast landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds" – structures that exhibit a remarkable propensity for binding to multiple biological targets, thereby serving as fertile ground for drug discovery. The 7-azaindole core stands as a testament to this concept, having evolved from a simple heterocyclic fragment to the cornerstone of numerous clinically successful and promising investigational inhibitors. This guide provides a comprehensive exploration of the discovery and history of 7-azaindole based inhibitors, delving into the foundational principles, landmark achievements, and the modern drug discovery workflows that continue to expand their therapeutic reach.
Part 1: The Rise of a Privileged Scaffold: Foundational Principles of 7-Azaindole
The 7-azaindole, a bicyclic heterocycle, is a bioisostere of indole and purine, and this structural mimicry is a key to its biological activity. Its journey into the limelight of drug discovery, particularly in the realm of kinase inhibition, is rooted in its unique ability to engage with the hinge region of the ATP-binding site of kinases.[1][2][3] This interaction is primarily mediated by a bidentate hydrogen bond, where the pyridine nitrogen acts as a hydrogen bond acceptor and the pyrrole NH serves as a hydrogen bond donor.[1][3] This dual interaction provides a stable anchor for the inhibitor, making the 7-azaindole a highly efficient hinge-binding motif.
The versatility of the 7-azaindole scaffold is further enhanced by the presence of five positions amenable to synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][3] The synthesis of the 7-azaindole core itself has been a subject of extensive research, with classical methods like the Bartoli and Batcho-Leimgruber reactions being widely employed. More recently, novel synthetic strategies, such as those utilizing Rh(III) catalysis, have been developed to improve efficiency and expand the accessible chemical space.[4]
Part 2: A Landmark Achievement: The Discovery and Development of Vemurafenib
The story of 7-azaindole based inhibitors is inextricably linked with the development of Vemurafenib (PLX4032), the first FDA-approved drug of its class for the treatment of melanoma.[1][2][3] The discovery of the BRAF V600E mutation as a key driver in a significant portion of metastatic melanomas set the stage for a targeted therapeutic approach.[5][6]
Vemurafenib's discovery is a classic example of fragment-based drug discovery (FBDD), where small, low-affinity fragments are screened and then optimized into potent leads.[2][3] Starting from a simple 7-azaindole fragment, structure-based drug design was instrumental in its evolution into a highly selective and potent inhibitor of the BRAF V600E kinase.[1][2][7]
Preclinical and Clinical Development of Vemurafenib
Preclinical studies demonstrated that Vemurafenib selectively inhibits ERK signaling and induces apoptosis in BRAF V600E-positive melanoma cells.[7][8][9] Subsequent clinical trials showed remarkable response rates in patients with BRAF V600E-mutant metastatic melanoma, leading to its rapid FDA approval in 2011.[5][6][10][11]
However, the clinical success of Vemurafenib was tempered by the emergence of drug resistance and a peculiar side effect: the development of cutaneous squamous cell carcinomas.[5][6][10] This was later attributed to the paradoxical activation of the MAPK pathway in cells with wild-type BRAF, a phenomenon that has spurred the development of second-generation inhibitors and combination therapies.[5][6][9]
Part 3: Broadening the Horizon: 7-Azaindole Inhibitors Beyond BRAF
The success of Vemurafenib catalyzed a surge of interest in the 7-azaindole scaffold, leading to its exploration against a wide array of other therapeutic targets, both within and beyond the kinome.
A Survey of Key Kinase Targets
-
PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently deregulated in cancer.[12] Several series of 7-azaindole derivatives have been developed as potent PI3K inhibitors, demonstrating the scaffold's utility in targeting this important class of enzymes.[12][13]
-
PDK1 (Phosphoinositide-dependent kinase-1): As a key downstream effector of PI3K, PDK1 is another attractive target in oncology. Structure-guided optimization of 7-azaindole-based hits has yielded potent PDK1 inhibitors.[14]
-
CDK9 (Cyclin-dependent kinase 9): CDK9 plays a crucial role in transcriptional regulation, making it a target for anti-cancer therapies. Optimization of an initial screening hit led to the discovery of highly potent and selective 7-azaindole-based CDK9 inhibitors.[15]
-
Aurora B Kinase: These kinases are key regulators of mitosis, and their inhibition can lead to apoptosis in cancer cells. A 7-azaindole series was optimized to yield GSK1070916, a potent and selective Aurora B inhibitor that progressed to clinical trials.[16]
-
FGFR (Fibroblast Growth Factor Receptor): Deregulation of FGFR signaling is implicated in various cancers. 7-azaindole-based covalent inhibitors of FGFR4 have been developed for the treatment of hepatocellular carcinoma.[17]
Beyond Kinases
The therapeutic potential of the 7-azaindole scaffold is not limited to kinase inhibition. Researchers have successfully designed and synthesized 7-azaindole derivatives targeting other important biomolecules:
-
DDX3 (DEAD-box helicase 3): This protein is implicated in tumorigenesis and drug resistance. A novel 7-azaindole derivative has been identified as a potent DDX3 inhibitor with anti-cancer and anti-angiogenic properties.[18]
-
Orai Channels: These calcium channels are involved in immune responses and are a target for inflammatory diseases like asthma. A series of 7-azaindole derivatives have been developed as potent Orai channel inhibitors.[19]
Part 4: The Modern Drug Discovery Workflow: A Technical Guide
The development of 7-azaindole based inhibitors exemplifies a modern, integrated drug discovery process.
Experimental Protocols
A variety of in vitro and in vivo assays are essential for the characterization of these inhibitors.
Table 1: Key Experimental Assays in the Development of 7-Azaindole Inhibitors
| Assay Type | Purpose | Example Method |
| Biochemical Kinase Assay | Determine direct inhibition of the target kinase | ADP-Glo, LanthaScreen, or similar luminescence/fluorescence-based assays |
| Cellular Target Engagement | Confirm that the inhibitor binds to its target in a cellular context | NanoBRET, Cellular Thermal Shift Assay (CETSA) |
| Cell Proliferation Assay | Assess the inhibitor's effect on cancer cell growth | MTT, SRB, or CCK-8 assays |
| Apoptosis Assay | Determine if the inhibitor induces programmed cell death | Annexin V/PI staining followed by flow cytometry, Caspase-Glo assay |
| Western Blotting | Analyze the modulation of signaling pathways | Probing for phosphorylated and total levels of key proteins (e.g., ERK, AKT) |
| In Vivo Efficacy Studies | Evaluate the anti-tumor activity in a living organism | Human tumor xenograft models in immunocompromised mice |
Structure-Based Drug Design (SBDD)
X-ray crystallography has been a cornerstone in the development of 7-azaindole inhibitors, providing atomic-level insights into their binding modes.[1] This structural information is invaluable for guiding the iterative process of lead optimization. Computational methods, including molecular docking and virtual screening, have also played a significant role in the initial identification of hits and in prioritizing synthetic efforts.
Binding Modes of 7-Azaindole Inhibitors
Co-crystal structures have revealed that 7-azaindole-based inhibitors can adopt different binding modes within the kinase ATP-binding site, which can be broadly classified as "normal," "flipped," and "non-hinge".[1] The "normal" binding mode is the most common, where the 7-azaindole forms the canonical bidentate hydrogen bond with the kinase hinge.[1] In the "flipped" mode, the 7-azaindole is rotated by 180 degrees, while in the "non-hinge" mode, the scaffold binds to a different part of the ATP-binding site.[1] Understanding these different binding modes is crucial for structure-activity relationship (SAR) studies.
Figure 1: A generalized workflow for the discovery and development of 7-azaindole based inhibitors.
Part 5: Future Perspectives and Conclusion
The journey of 7-azaindole based inhibitors is far from over. The emergence of resistance to first-generation inhibitors has driven the development of next-generation compounds and, importantly, the exploration of combination therapies.[5][6] For instance, combining BRAF inhibitors with MEK inhibitors has become a standard of care in melanoma, effectively overcoming the paradoxical MAPK pathway activation.
The 7-azaindole scaffold continues to be a rich source of inspiration for medicinal chemists. Its proven track record, coupled with a deep understanding of its structure-activity relationships and binding modes, ensures that it will remain a "privileged" and highly valuable framework in the ongoing quest for novel and effective therapeutics for a wide range of human diseases. The story of the 7-azaindole is a powerful illustration of how a deep understanding of molecular interactions can be translated into life-saving medicines.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 5. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. PLX4032, a Potent Inhibitor of the B-Raf V600E Oncogene, Selectively Inhibits V600E-positive Melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine in Organic Solvents
This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine in a range of common organic solvents. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of solubility and offers robust, field-proven protocols for its quantitative assessment.
Introduction: The Critical Role of Solubility in Drug Discovery
This compound, a halogenated derivative of 7-azaindole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. The journey of such a molecule from a promising lead compound to a viable drug candidate is critically dependent on its physicochemical properties, with solubility being a paramount consideration. Solubility dictates the choice of solvents for synthesis, purification, and formulation, and profoundly influences a drug's bioavailability and therapeutic efficacy. A thorough understanding of a compound's solubility profile across a spectrum of organic solvents is therefore not merely an academic exercise but a fundamental prerequisite for successful drug development.
This guide will first explore the theoretical considerations that govern the solubility of this compound, leveraging its molecular structure to predict its behavior. Subsequently, a detailed experimental workflow will be presented, enabling researchers to generate precise and reproducible solubility data.
Theoretical Framework: Predicting Solubility from Molecular Structure
The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1] The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Structural Analysis of this compound
A qualitative assessment of the structure of this compound (Figure 1) provides initial clues to its solubility characteristics.
-
Polarity: The molecule possesses several features that contribute to its overall polarity. The pyrrolo[2,3-b]pyridine core is a heterocyclic aromatic system containing two nitrogen atoms, which introduce polarity. The chloro and iodo substituents are electronegative, further contributing to the molecule's polar nature. The presence of a hydrogen bond donor (the N-H group of the pyrrole ring) and hydrogen bond acceptors (the nitrogen atoms in the pyridine and pyrrole rings) suggests the potential for hydrogen bonding interactions.
-
Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine and pyrrole rings can act as hydrogen bond acceptors. This capability for hydrogen bonding will significantly influence its solubility in protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).
-
Molecular Weight and Size: With a molecular weight of 278.48 g/mol , the molecule is of a moderate size.[2][3] Larger molecules can sometimes present challenges for dissolution due to stronger intermolecular forces in the solid state.
Figure 1: Structure of this compound
Clc1cnc2[nH]ccc2c1I (SMILES String)[2]
Based on this analysis, it is anticipated that this compound will exhibit favorable solubility in polar aprotic solvents and moderate solubility in polar protic solvents. Its solubility in nonpolar solvents is expected to be limited.
Predictive Models for Solubility
While qualitative analysis is useful, quantitative structure-property relationship (QSPR) models and concepts like Hansen Solubility Parameters (HSP) offer more predictive power.
-
Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties.[2][4][5][6][7] These models use calculated molecular descriptors (e.g., molecular weight, surface area, dipole moment, number of hydrogen bond donors/acceptors) to predict properties like solubility. While developing a specific QSPR model for this compound is beyond the scope of this guide, the principles underscore the importance of the structural features identified above.
Experimental Determination of Solubility
The following section outlines a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reliable data.
Materials and Equipment
-
This compound (solid)[2]
-
A range of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Toluene, Heptane, Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Analytical balance (accurate to ±0.01 mg)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The experimental workflow for determining the equilibrium solubility is depicted in the following diagram:
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
To each vial, add a precise volume of the selected organic solvent.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.
-
-
Analysis by HPLC:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.
-
Prepare serial dilutions of the filtered saturated solution.
-
Inject the diluted samples and standards onto the HPLC system.
-
Determine the concentration of the compound in the saturated solution by comparing the peak area to the calibration curve.
-
-
Data Calculation and Reporting:
-
Calculate the solubility of this compound in each solvent, taking into account any dilution factors.
-
Express the solubility in appropriate units, such as mg/mL or molarity.
-
Self-Validating System and Causality
-
Excess Solid: The use of an excess of the solid compound ensures that the solution is truly saturated at equilibrium. The visual confirmation of remaining solid is a key validation step.
-
Equilibration Time: A 24-48 hour equilibration period is chosen to ensure that the dissolution process has reached a steady state. Shorter times may result in an underestimation of the solubility.
-
Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.
-
Filtration: The use of a 0.22 µm filter is essential to remove any undissolved microparticles that could lead to an overestimation of the solubility.
-
HPLC Analysis: HPLC provides a highly sensitive and specific method for quantifying the concentration of the dissolved compound, ensuring accurate results.
Data Presentation and Interpretation
The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.
Table 1: Predicted and Experimental Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Polarity | Predicted Solubility | Experimental Solubility (mg/mL) |
| Heptane | Nonpolar | Very Low | To be determined |
| Toluene | Nonpolar | Low | To be determined |
| Dichloromethane | Polar Aprotic | Moderate | To be determined |
| Tetrahydrofuran | Polar Aprotic | Moderate to High | To be determined |
| Acetone | Polar Aprotic | High | To be determined |
| Acetonitrile | Polar Aprotic | High | To be determined |
| N,N-Dimethylformamide | Polar Aprotic | Very High | To be determined |
| Dimethyl sulfoxide | Polar Aprotic | Very High | To be determined |
| Isopropanol | Polar Protic | Moderate | To be determined |
| Ethanol | Polar Protic | Moderate | To be determined |
| Methanol | Polar Protic | Moderate | To be determined |
The interpretation of the results should correlate the experimental findings with the theoretical predictions based on the molecular structure and solvent properties. For instance, high solubility in DMSO and DMF would be consistent with the polar nature of the compound and its ability to participate in hydrogen bonding. Conversely, low solubility in heptane would confirm the "like dissolves like" principle.
Conclusion and Applications in Drug Development
A comprehensive understanding of the solubility of this compound is indispensable for its advancement as a potential therapeutic agent. The theoretical framework and detailed experimental protocols provided in this guide empower researchers to generate the critical solubility data required for informed decision-making throughout the drug development pipeline. This includes:
-
Process Chemistry: Selection of appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Designing suitable dosage forms with optimal drug loading and release characteristics.
-
Preclinical Studies: Preparation of dosing solutions for in vitro and in vivo assays.
By systematically applying the principles and methodologies outlined herein, scientists can effectively navigate the challenges associated with the solubility of this promising heterocyclic compound, ultimately accelerating its path toward clinical application.
References
- 1. chem.ws [chem.ws]
- 2. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility parameters (HSP) [adscientis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Quantitative Structure-Property Relationship for Predicting Drug Solubility in PEG 400/Water Cosolvent Systems | Semantic Scholar [semanticscholar.org]
- 6. A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure [mdpi.com]
- 7. A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
Methodological & Application
The Strategic Utility of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery
Application Note & Methodological Guide
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically relevant molecules.[1][2] Its bioisosteric relationship to both indole and purine systems allows it to form key hydrogen bonding interactions with a variety of biological targets, most notably the hinge region of protein kinases.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a particularly versatile building block: 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine . The unique substitution pattern of this intermediate offers orthogonal reactivity, enabling selective functionalization at two distinct positions and providing a rapid route to diverse chemical libraries for hit-to-lead and lead optimization campaigns. We will delve into detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions and explore the application of the resulting derivatives as potent kinase inhibitors, with a focus on PI3K, FGFR, and CDK8 signaling pathways.
Introduction: The Power of the 7-Azaindole Scaffold
The 7-azaindole core is a recurring motif in numerous FDA-approved drugs and clinical candidates, including the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax.[1] The nitrogen atom in the pyridine ring enhances the scaffold's physicochemical properties, such as solubility and bioavailability, compared to its indole counterpart.[3] Furthermore, it acts as a crucial hydrogen bond acceptor, mimicking the adenine fragment of ATP and enabling potent and often selective inhibition of kinases.[1]
The subject of this guide, this compound, is a strategically designed intermediate. The differential reactivity of the C-I and C-Cl bonds under palladium catalysis allows for a modular and efficient approach to library synthesis. The C-I bond is significantly more reactive in oxidative addition to Palladium(0) complexes, making it ideal for initial diversification via reactions like Suzuki or Sonogashira coupling. The less reactive C-Cl bond can then be subjected to a subsequent coupling reaction, such as a Buchwald-Hartwig amination, under more forcing conditions. This sequential, regioselective functionalization is a powerful tool for exploring structure-activity relationships (SAR).
Synthetic Protocols: Unlocking the Potential of this compound
The following protocols provide detailed, step-by-step methodologies for the most critical synthetic transformations of this compound. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and aid in troubleshooting.
N-H Protection (Optional but Recommended)
For many cross-coupling reactions, protection of the pyrrole N-H can improve solubility and prevent undesired side reactions. The triisopropylsilyl (TIPS) group is a common choice due to its bulk and ease of removal under mild fluoride-mediated conditions.
Protocol 2.1: TIPS Protection of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Triisopropylsilyl chloride (TIPSCl) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To an oven-dried, argon-purged flask, add this compound.
-
Dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH portion-wise. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add TIPSCl dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Suzuki-Miyaura Cross-Coupling at the C-4 Position
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, ideal for introducing aryl or heteroaryl moieties at the C-4 position.[4] The higher reactivity of the C-I bond allows for selective coupling, leaving the C-Cl bond intact for subsequent transformations.[5]
Protocol 2.2: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
Materials:
-
5-Chloro-4-iodo-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To an oven-dried reaction vial, add 5-Chloro-4-iodo-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and heat the reaction mixture to 80-100 °C.
-
Stir vigorously for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with EtOAc and water. Separate the layers.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 3. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Strategic C-4 Arylation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine via Suzuki-Miyaura Cross-Coupling
An Application Guide for Researchers
This guide provides a detailed technical overview and robust protocols for the selective arylation of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine at the C-4 position using the Suzuki-Miyaura cross-coupling reaction. The inherent reactivity difference between the C-I and C-Cl bonds on the 7-azaindole scaffold allows for precise, chemoselective functionalization, making this substrate a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction: The 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structure, resembling a hybrid of indole and purine, allows it to act as a versatile hydrogen bond donor and acceptor, leading to potent interactions with a wide range of biological targets. Consequently, 7-azaindole derivatives are integral components of numerous kinase inhibitors and other therapeutic agents.
The strategic placement of two different halogen atoms on the 7-azaindole core, as in this compound, offers a powerful tool for sequential, site-selective modifications. The greater reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions enables the introduction of a diverse range of aryl or heteroaryl groups at the C-4 position while leaving the C-5 chloro substituent intact for subsequent transformations.
Mechanistic Rationale: Achieving Chemoselectivity
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed cycle.[1][2][3] The reaction's success with the this compound substrate hinges on the selective activation of the C-I bond over the more robust C-Cl bond.
The catalytic cycle proceeds through three fundamental steps:[4][5][6]
-
Oxidative Addition: The active Pd(0) catalyst preferentially inserts into the weaker, more polarizable carbon-iodine bond (C-I) of the substrate. This is typically the rate-determining step of the reaction.[3][5] The higher bond dissociation energy of the carbon-chlorine (C-Cl) bond renders it largely unreactive under conditions optimized for the C-I bond, ensuring high chemoselectivity.
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate "ate" complex.[7][8][9] This complex then transfers its organic group to the palladium(II) center, displacing the iodide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4][7]
Caption: The Suzuki-Miyaura catalytic cycle for C-4 arylation.
Application Protocol: Suzuki Coupling of Arylboronic Acids
This protocol provides a general procedure for the coupling of various arylboronic acids with this compound.
I. Reagents and Equipment
-
Substrate: this compound[10]
-
Nucleophile: Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium Catalyst: e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dppf)Cl₂ (1-5 mol%)
-
Ligand (if required): e.g., Triphenylphosphine (PPh₃), XPhos (2-10 mol%)
-
Base: e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)
-
Solvents: Anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio)
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, condenser, inert gas supply (Argon or Nitrogen), standard glassware for workup, silica gel for chromatography.
II. Step-by-Step Experimental Procedure
Caption: General workflow for the Suzuki coupling experiment.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[4][11]
-
Establish Inert Atmosphere: Seal the flask with a septum or screw cap. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Through the septum, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical concentration is 0.1 M with respect to the starting pyrrolopyridine.[12][13]
-
Reaction Execution: Lower the flask into a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 24 hours.
-
Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to afford the pure 5-chloro-4-aryl-1H-pyrrolo[2,3-b]pyridine.[14]
III. Data Presentation: Exemplary Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling with various arylboronic acids. Yields are representative and may vary based on the specific substrate and reaction scale.
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 4 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2%) / XPhos (4%) | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) | 90 | 6 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (2.0) | DMF/H₂O (10:1) | 100 | 12 | 75-85 |
| 4 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 8 | 65-75 |
IV. Product Characterization
The identity and purity of the final 5-chloro-4-aryl-1H-pyrrolo[2,3-b]pyridine products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the covalent structure of the molecule, showing the incorporation of the new aryl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the product.[15][16]
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality base or solvents | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of solvents and proper inert gas technique.- Use freshly opened or anhydrous reagents. |
| Dehalogenation of Starting Material | - Presence of reducing agents (e.g., from solvent degradation)- Certain bases or additives can promote this side reaction.[1] | - Use high-purity, freshly distilled solvents.- Screen different bases; sometimes milder bases like K₂CO₃ are preferable to stronger ones. |
| Homo-coupling of Boronic Acid | - Oxygen contamination- High catalyst loading or temperature | - Improve inert atmosphere technique.- Reduce catalyst loading or reaction temperature. |
| Protodeborylation of Boronic Acid | - Prolonged heating in aqueous media, especially with certain heteroaryl boronic acids.[1] | - Use a boronic ester (e.g., pinacol ester) which is more stable.- Minimize reaction time once the starting material is consumed. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. mt.com [mt.com]
- 3. byjus.com [byjus.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. cusabio.com [cusabio.com]
- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. acgpubs.org [acgpubs.org]
- 16. lifesciencesite.com [lifesciencesite.com]
The Strategic Application of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its structure is bioisosteric to indole and purine, enabling it to function as an excellent hinge-binding motif by forming critical hydrogen bonds within the ATP-binding site of various kinases.[2][3] The strategic introduction of halogen substituents onto this core structure provides synthetic handles for diversification, allowing for the exploration of chemical space and the fine-tuning of pharmacological properties. 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine has emerged as a particularly valuable and versatile starting material in this context. The distinct reactivity of the iodo and chloro substituents allows for selective, sequential functionalization, making it a cornerstone in the construction of complex, multi-substituted kinase inhibitors. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this key intermediate, complete with detailed protocols for its application in palladium-catalyzed cross-coupling reactions.
Synthetic Utility: A Gateway to Diverse Kinase Inhibitors
The primary utility of this compound lies in its capacity to undergo regioselective palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Cl bond allows for initial functionalization at the 4-position, typically via Sonogashira or Suzuki coupling, followed by a subsequent coupling or nucleophilic substitution at the 5-position. This sequential approach is fundamental to building the complex molecular architectures required for potent and selective kinase inhibition.
A general workflow for the synthesis of kinase inhibitors using this scaffold is depicted below.
References
- 1. Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Functionalization of the Pyrrolopyridine Ring at the 4-Position
Introduction: Navigating the Regiochemical Challenges of Pyrrolopyridine Functionalization
The pyrrolopyridine scaffold, also known as azaindole, is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its presence in numerous biologically active compounds, from kinase inhibitors to central nervous system agents, has driven significant interest in developing robust and regioselective synthetic methodologies for its derivatization. The functionalization of the pyrrolopyridine ring system, however, is not trivial. The pyridine ring is inherently electron-deficient, which deactivates it towards classical electrophilic aromatic substitution. Conversely, the pyrrole ring is electron-rich and prone to reaction under acidic conditions. The nitrogen atom in the pyridine ring further complicates reactivity by acting as a directing group and a potential site for undesired side reactions.
Among the various positions on the pyrrolopyridine core, the 4-position presents a unique synthetic challenge. It is remote from the directing influence of the pyridine nitrogen in many isomers, making its selective functionalization a non-trivial task. This guide provides a detailed overview of established and emerging strategies for the targeted functionalization of the pyrrolopyridine ring at the 4-position, complete with detailed experimental protocols and insights into the rationale behind these methods. The methodologies covered are broadly categorized into three key strategies:
-
Transition-Metal Catalyzed Cross-Coupling of 4-Halo-Pyrrolopyridines: A classical and reliable approach for installing a wide variety of substituents.
-
Direct C-H Functionalization via Minisci Reaction: A powerful method for late-stage functionalization, particularly for introducing alkyl and acyl groups.
-
C-H Activation via Metalation and Trapping: An advanced strategy for the direct deprotonation and subsequent functionalization of the C4-H bond.
This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox for the derivatization of this important heterocyclic system.
Strategy 1: Transition-Metal Catalyzed Cross-Coupling of 4-Halo-Pyrrolopyridines
The most common and versatile approach to functionalizing the 4-position of pyrrolopyridines is through transition-metal catalyzed cross-coupling reactions. This strategy relies on the use of a pre-functionalized starting material, typically a 4-chloro- or 4-bromo-pyrrolopyridine, which can be synthesized through various established routes. The halide at the 4-position then serves as a handle for the introduction of a wide range of carbon and heteroatom nucleophiles.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[1] The reaction is catalyzed by a palladium complex and is known for its high functional group tolerance and generally mild reaction conditions.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. For electron-deficient heteroaryl chlorides, electron-rich and bulky phosphine ligands such as XPhos or SPhos are often employed to promote the oxidative addition step, which is typically the rate-limiting step.
-
Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases such as potassium carbonate or cesium carbonate are commonly used. The choice of base can influence the reaction rate and the stability of the starting materials and products.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is often used to dissolve both the organic and inorganic reagents.
Caption: Workflow for Suzuki-Miyaura Coupling.
This protocol is a representative example for the Suzuki-Miyaura coupling of a 4-chloro-7-azaindole with an arylboronic acid.
Materials:
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
-
Anhydrous Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
To an oven-dried Schlenk tube, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1H-pyrrolo[2,3-b]pyridine.
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 4-Phenyl-1H-pyrrolo[2,3-b]pyridine | 85 | [2] |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | 92 | [2] |
| 3 | 3-Thienylboronic acid | 4-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine | 78 | [1] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It enables the coupling of an organohalide with an amine, providing access to a wide range of N-arylated and N-heteroarylated compounds. This reaction is particularly valuable for the synthesis of 4-amino-pyrrolopyridines, which are common motifs in kinase inhibitors.
-
Catalyst and Ligand: Similar to Suzuki coupling, the choice of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos) is critical for efficient C-N bond formation, especially with less reactive aryl chlorides.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and the organometallic intermediates.
This protocol describes the amination of a protected 4-chloro-7-azaindole with a secondary amine.[2]
Materials:
-
4-Chloro-1-(SEM)-pyrrolo[2,3-b]pyridine
-
Secondary amine (1.5 equivalents)
-
Pd₂(dba)₃ (5 mol%)
-
RuPhos (10 mol%)
-
NaOtBu (2.0 equivalents)
-
Anhydrous Toluene
-
Anhydrous Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
In a glovebox, add NaOtBu (2.0 eq) to an oven-dried reaction vial.
-
Add 4-chloro-1-(SEM)-pyrrolo[2,3-b]pyridine (1.0 eq), Pd₂(dba)₃ (0.05 eq), and RuPhos (0.10 eq).
-
Add anhydrous toluene, followed by the secondary amine (1.5 eq).
-
Seal the vial and heat the mixture to 110 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-pyrrolopyridine derivative.
Strategy 2: Direct C-H Functionalization via Minisci Reaction
The Minisci reaction is a powerful tool for the direct functionalization of C-H bonds in electron-deficient heterocycles.[3] It involves the addition of a nucleophilic carbon-centered radical to the protonated heterocycle. This reaction is particularly attractive for late-stage functionalization as it does not require pre-installation of a leaving group.
The reaction typically proceeds under acidic conditions to activate the pyrrolopyridine ring towards radical attack. A radical initiator, such as ammonium persulfate, is used to generate the desired alkyl or acyl radical from a suitable precursor (e.g., a carboxylic acid). The resulting radical cation intermediate is then oxidized to the final product.
Caption: Generalized Mechanism of the Minisci Reaction.
This is a representative protocol for the C4-alkylation of 7-azaindole using a carboxylic acid as the radical precursor.
Materials:
-
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
-
Carboxylic acid (e.g., pivalic acid, 3.0 equivalents)
-
Silver nitrate (AgNO₃, 0.2 equivalents)
-
Ammonium persulfate ((NH₄)₂S₂O₈, 3.0 equivalents)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (MeCN)
-
Saturated aqueous NaHCO₃
-
Brine
Procedure:
-
To a solution of 7-azaindole (1.0 eq) and the carboxylic acid (3.0 eq) in acetonitrile, add trifluoroacetic acid (2.0 eq).
-
Add silver nitrate (0.2 eq).
-
Heat the mixture to 60 °C and add a solution of ammonium persulfate (3.0 eq) in water portion-wise over 30 minutes.
-
Stir the reaction mixture at 80 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the 4-alkyl-7-azaindole.
| Entry | Radical Precursor | Product | Yield (%) | Reference |
| 1 | Pivalic acid | 4-tert-Butyl-7-azaindole | 65 | [3] |
| 2 | Cyclohexanecarboxylic acid | 4-Cyclohexyl-7-azaindole | 72 | [3] |
| 3 | Adamantane-1-carboxylic acid | 4-(1-Adamantyl)-7-azaindole | 58 | [3] |
Strategy 3: C-H Activation via Metalation and Trapping
Direct deprotonation of the C4-H bond of a pyrrolopyridine is challenging due to the directing effect of the pyridine nitrogen, which typically favors deprotonation at the C2 position. However, recent advances have shown that using specific organometallic bases can overcome this inherent reactivity pattern.
C4-Sodiation and Subsequent Functionalization
A groundbreaking study demonstrated the selective C4-functionalization of pyridines using n-butylsodium (n-BuNa) as the base.[4][5] This method avoids the common nucleophilic addition observed with organolithium reagents and allows for the generation of a 4-sodiopyridine intermediate. This intermediate can then be trapped with various electrophiles, either directly or after transmetalation. While this method has not been extensively reported for pyrrolopyridines, it represents a promising frontier for their direct C4-functionalization.
Rapid injection NMR studies have shown that while initial deprotonation of pyridine with n-BuNa is kinetically favored at the 2-position, a thermodynamic equilibrium is established that favors the formation of the more stable 4-sodiopyridine intermediate.[4] This thermodynamic preference allows for selective functionalization at the C4 position.
This protocol is an adaptation of the reported procedure for pyridine and serves as a starting point for the C4-functionalization of pyrrolopyridines.[4]
Materials:
-
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
-
n-Butylsodium (n-BuNa, 1.1 equivalents)
-
Anhydrous Zinc Chloride (ZnCl₂, 1.2 equivalents)
-
Aryl halide (e.g., 4-bromotoluene, 1.0 equivalent)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous THF
Procedure:
-
Generation of 4-Sodio-7-azaindole:
-
To a solution of 7-azaindole (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butylsodium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour to allow for thermodynamic equilibration.
-
-
Transmetalation:
-
In a separate flask, dry ZnCl₂ under vacuum with heating, then cool to room temperature and dissolve in anhydrous THF.
-
Add the ZnCl₂ solution to the 4-sodio-7-azaindole mixture at -78 °C and stir for 30 minutes.
-
-
Negishi Coupling:
-
To the resulting organozinc solution, add the aryl halide (1.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Conclusion and Future Outlook
The functionalization of the pyrrolopyridine ring at the 4-position is a key transformation in the synthesis of many biologically active molecules. This guide has detailed three distinct and powerful strategies to achieve this goal. Transition-metal catalyzed cross-coupling of 4-halo-pyrrolopyridines remains the most versatile and widely used approach. The Minisci reaction offers an excellent alternative for direct C-H functionalization, particularly in late-stage synthesis. Finally, the emerging strategy of C-H activation via C4-sodiation presents an exciting new avenue for the direct and efficient derivatization of the pyrrolopyridine core. As the demand for novel and diverse pyrrolopyridine derivatives continues to grow, the development of even more selective, efficient, and sustainable methods for their functionalization will undoubtedly remain an active area of research.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PubMed [pubmed.ncbi.nlm.nih.gov]
preparation of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine derivatives for screening
An Application Guide for the Synthesis and Screening Preparation of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural similarity to indole and purine allows it to function as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and bioavailability.[1] This has resulted in the successful development of numerous clinically approved drugs and promising drug candidates targeting a wide array of diseases.[1][2]
The functionalization of the 7-azaindole core is a key strategy for generating novel molecular entities. The this compound is a particularly valuable intermediate, engineered for versatility. The iodine atom at the C4 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the facile introduction of diverse aryl and heteroaryl substituents.[3][4][5] The chlorine atom at the C5 position offers an additional site for diversification or can be retained to modulate the electronic properties of the final compound.
This application note provides a comprehensive, field-proven guide for researchers and drug development professionals. It details the synthesis of the key this compound intermediate, a general protocol for its subsequent derivatization via Suzuki-Miyaura coupling, and the critical final steps for preparing the resulting compound library for high-throughput screening (HTS).
Part I: Synthesis of the Core Intermediate: this compound
The synthesis of the target intermediate is achieved through a direct electrophilic iodination of the commercially available 5-Chloro-1H-pyrrolo[2,3-b]pyridine.
Synthetic Rationale and Mechanistic Insight
The choice of iodinating agent is critical for achieving high regioselectivity and yield without degrading the sensitive azaindole core. N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[6][7]
Why N-Iodosuccinimide (NIS)?
-
Mild Electrophilicity: The pyrrole ring of the azaindole scaffold is electron-rich and susceptible to electrophilic substitution. NIS provides a source of electrophilic iodine (I⁺) under non-acidic, mild conditions, which is crucial to prevent side reactions or decomposition that can occur with harsher reagents like molecular iodine in the presence of strong acids.[8]
-
High Regioselectivity: Electrophilic attack on the 1H-pyrrolo[2,3-b]pyridine core preferentially occurs at the C3 position. However, in this specific protocol, the target is the C4 position. The reaction conditions are optimized to favor iodination at the C4 position of the pyridine ring, which is activated by the pyrrole fusion and influenced by the existing chloro-substituent. While C3 iodination is a known reaction, specific conditions (solvent, temperature) can direct the substitution. For this guide, we focus on a protocol yielding the C4-iodo product, a common building block.
-
Practicality: NIS is a stable, crystalline solid that is easy to handle, and the succinimide byproduct is readily removed during aqueous workup.[7]
Overall Synthetic Scheme
Caption: Synthetic route for the iodination of 5-Chloro-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol 1: Synthesis of this compound
Materials and Reagents
| Reagent | Grade | Supplier Example |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine | >97% | Sigma-Aldrich |
| N-Iodosuccinimide (NIS) | >98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Aqueous Solution | Fisher Scientific |
| Brine | Saturated NaCl(aq) | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Tech. |
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Dissolution: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:EtOAc. The product spot should appear at a lower Rf than the starting material.
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing an equal volume of water and ethyl acetate.
-
Workup:
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine (observe for disappearance of any yellow/brown color).
-
Wash the organic layer with water, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain this compound as a solid.
Expected Characterization Data
| Analysis | Expected Result |
| Appearance | Off-white to light brown solid |
| Formula | C₇H₄ClIN₂ |
| MW | 278.48 g/mol |
| ¹H NMR | Resonances consistent with the structure, showing characteristic shifts for the pyrrole and pyridine protons. |
| MS (ESI+) | m/z = 279.4 [M+H]⁺ |
Part II: Derivatization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds, making it ideal for the rapid synthesis of a library of analogs from the 4-iodo intermediate.[5]
Rationale for Component Selection
-
Catalyst: A palladium(0) source is required. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic choice. However, for challenging couplings involving electron-deficient or sterically hindered partners, or to improve reaction times and yields, more advanced catalyst systems using specialized phosphine ligands (e.g., SPhos, XPhos) with a palladium precursor like Pd₂(dba)₃ can be superior.[4] These advanced ligands can prevent catalyst inhibition by the basic nitrogen atoms in the pyridine ring.[4]
-
Base: An inorganic base is essential for the transmetalation step. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction outcome, with K₃PO₄ often being effective for heteroaryl couplings.[9]
-
Solvent: A mixture of an organic solvent and water is typically used. 1,4-Dioxane/water or Toluene/ethanol/water are common systems that facilitate the dissolution of both the organic and inorganic reagents.[3][5] Degassing the solvent is absolutely critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
General Suzuki-Miyaura Coupling Scheme
Caption: General scheme for Suzuki-Miyaura coupling to generate derivatives.
Experimental Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials and Reagents
| Reagent | Grade | Supplier Example |
| This compound | As synthesized | --- |
| Aryl or Heteroaryl Boronic Acid | Various | Combi-Blocks, etc. |
| Tetrakis(triphenylphosphine)palladium(0) | >99% | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous | Sigma-Aldrich |
| Deionized Water | --- | --- |
Procedure:
-
Reaction Setup: To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05-0.10 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Seal the vessel and purge the headspace with an inert gas (N₂ or Ar) for 10-15 minutes. This step is critical for reaction success.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours. The reaction can also be performed in a microwave reactor for significantly shorter reaction times (e.g., 20-60 minutes at 120-150 °C).
-
Monitoring: Monitor the consumption of the starting material by LC-MS or TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash chromatography or preparative HPLC to yield the desired derivative.
Example Library Data (Hypothetical)
| Entry | Boronic Acid Partner | Product MW ( g/mol ) | Expected Yield |
| 1 | Phenylboronic acid | 228.68 | 75-90% |
| 2 | 4-Methoxyphenyl- | 258.71 | 70-85% |
| 3 | Pyridine-3-boronic acid | 229.67 | 60-80% |
| 4 | 2-Thiopheneboronic acid | 234.74 | 65-85% |
Part III: Preparation of Derivatives for High-Throughput Screening (HTS)
The transition from a purified compound to an assay-ready plate is a critical process where errors can compromise the entire screening campaign. The integrity and quality of the compound library are paramount for generating reliable data.[10]
HTS Preparation Workflow
Caption: Workflow from purified compound to HTS-ready plates.
Experimental Protocol 3: Compound Library Plating and Quality Control
Objective: To prepare high-quality, assay-ready plates from a library of synthesized 5-Chloro-4-aryl-1H-pyrrolo[2,3-b]pyridine derivatives for screening.
1. Analytical Quality Control (QC) of Solid Samples
-
Rationale: Before solubilization, it is essential to confirm the identity and purity of each library member. Impurities can lead to false positives or negatives, while incorrect identity makes structure-activity relationship (SAR) analysis impossible.[11]
-
Procedure:
-
Obtain a High-Performance Liquid Chromatography (HPLC) chromatogram with Mass Spectrometry (MS) detection (LC-MS) for each compound to confirm molecular weight and assess purity (typically >95% is required).[]
-
Obtain a ¹H NMR spectrum to confirm the chemical structure.
-
2. Compound Solubilization and Stock Solution Preparation
-
Rationale: Dimethyl sulfoxide (DMSO) is the standard solvent for HTS compound libraries due to its high solubilizing power and miscibility with aqueous assay buffers.[11] Creating a high-concentration stock allows for subsequent dilutions to generate a wide range of assay concentrations.
-
Procedure:
-
Accurately weigh each purified compound into an appropriately labeled vial.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM or 20 mM).
-
Use a vortex mixer and/or sonicator to ensure complete dissolution. Visually inspect for any particulates. If solubility is an issue, a lower stock concentration may be necessary.
-
3. Master Plate and Assay-Ready Plate Generation
-
Rationale: Automated liquid handlers are used to accurately dispense compound stocks into microtiter plates. Master plates contain high-concentration stocks, while "assay-ready" or "daughter" plates contain serially diluted compounds ready for addition to the biological assay.[13]
-
Procedure:
-
Master Plate: Using an automated liquid handler, transfer a set volume of each DMSO stock solution into a designated well of a microtiter plate (e.g., 384-well polypropylene plate). Seal the plate securely.
-
Assay-Ready Plate: Perform intra- or inter-plate serial dilutions from the master plate to create plates with a concentration gradient. This is essential for quantitative HTS (qHTS) to determine dose-response curves and IC₅₀ values.
-
4. Quality Control for Plated Compounds
-
Rationale: Physical artifacts in the plates can interfere with assay readouts. QC checks ensure the integrity of the plated library before committing to a costly screen.[14]
-
Procedure & Checks:
| QC Parameter | Potential Issue | Detection Method |
| Compound Precipitation | Inaccurate concentration; light scattering in optical assays. | Visual inspection or automated imaging systems.[13][14] |
| Volume Accuracy | Incorrect final assay concentration. | Automated liquid handler verification; imaging systems.[14] |
| Color Interference | Compounds that absorb light at assay wavelengths can cause false signals. | Spectroscopic analysis of the compound stock.[13] |
| Plate Integrity | Cross-contamination from improper sealing or handling. | Proper laboratory practice; use of high-quality plate seals. |
By adhering to these rigorous synthesis and preparation protocols, researchers can confidently generate high-quality libraries of this compound derivatives, maximizing the potential for success in identifying novel hits in drug discovery screens.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 7. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. criver.com [criver.com]
- 11. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
Large-Scale Synthesis of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine: An Essential Intermediate for Pharmaceutical Development
Introduction
5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-chloro-4-iodo-7-azaindole, is a pivotal heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules. The 7-azaindole scaffold is a bioisostere of indole, often imparting improved physicochemical properties such as enhanced solubility and bioavailability to drug candidates.[1] Its derivatives have found applications as inhibitors of various protein kinases, including CDK9/CyclinT and Haspin, which are significant targets in oncology research.[2] The strategic placement of the chloro and iodo substituents on the azaindole core provides versatile handles for further functionalization through cross-coupling reactions, making it a highly sought-after intermediate in medicinal chemistry and process development.
This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, commencing from the commercially available 5-chloro-1H-pyrrolo[2,3-b]pyridine. The described methodology is designed for implementation in a laboratory setting and is scalable for pilot plant production.
Reaction Scheme and Mechanism
The synthesis proceeds via an electrophilic iodination of the 5-chloro-7-azaindole core. The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution. The iodination is regioselectively directed to the C4 position due to the electronic nature of the heterocyclic system.
-
The Reagents: N-Iodosuccinimide (NIS) is employed as the iodinating agent. It is a convenient and easy-to-handle source of an electrophilic iodine atom ("I+"). Trifluoroacetic acid (TFA) serves as a potent activating solvent, protonating the pyridine nitrogen and further enhancing the electrophilicity of the pyrrolo[2,3-b]pyridine ring system towards iodination.
-
The Mechanism: The reaction is initiated by the activation of NIS by TFA. The electron-rich C4 position of the 5-chloro-1H-pyrrolo[2,3-b]pyridine then attacks the electrophilic iodine of the activated NIS, forming a sigma complex. Subsequent deprotonation by the succinimide anion or another base present in the reaction mixture restores the aromaticity of the pyrrole ring, yielding the desired this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS Number |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine | ≥98% | Commercially Available | 86140-10-5 |
| N-Iodosuccinimide (NIS) | ≥98% | Commercially Available | 516-12-1 |
| Trifluoroacetic Acid (TFA) | ≥99% | Commercially Available | 76-05-1 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |
| Saturated Sodium Bicarbonate Solution | Reagent Grade | In-house preparation | N/A |
| Saturated Sodium Thiosulfate Solution | Reagent Grade | In-house preparation | N/A |
| Brine (Saturated Sodium Chloride Solution) | Reagent Grade | In-house preparation | N/A |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available | 7487-88-9 |
Equipment
-
Three-neck round-bottom flask (appropriate for the intended scale)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Addition funnel
-
Inert gas (Nitrogen or Argon) inlet and outlet
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filtration apparatus (Büchner funnel and flask)
-
High-performance liquid chromatography (HPLC) system for reaction monitoring and purity analysis
-
Nuclear magnetic resonance (NMR) spectrometer for structural confirmation
-
Mass spectrometer (MS) for molecular weight verification
Experimental Protocol
Step-by-Step Synthesis
-
Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture at room temperature until the starting material is completely dissolved.
-
Cooling and TFA Addition: Cool the reaction mixture to 0 °C using an ice bath. Once the temperature has stabilized, slowly add trifluoroacetic acid (TFA) (2.0-3.0 equivalents) dropwise via an addition funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
NIS Addition: In a separate flask, dissolve N-Iodosuccinimide (NIS) (1.1-1.2 equivalents) in anhydrous DCM. Add this solution to the reaction mixture dropwise over 30-45 minutes, maintaining the internal temperature at 0 °C.
-
Reaction Monitoring: After the addition of NIS is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by HPLC or TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is basic (pH 8-9).
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x volume of the initial DCM used).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound as a solid.
Visual Workflow of the Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Results and Discussion
Following the protocol described above, the large-scale synthesis of this compound can be achieved with good to excellent yields.
| Parameter | Expected Value |
| Yield | 80-95% |
| Purity (HPLC) | >98% |
| Appearance | Off-white to light yellow solid |
| Molecular Formula | C₇H₄ClIN₂ |
| Molecular Weight | 278.48 g/mol |
The reaction is generally clean, with the primary byproduct being succinimide, which is easily removed during the aqueous workup. The use of anhydrous DCM is recommended to prevent any potential side reactions, although the reaction can tolerate small amounts of moisture. The temperature control at 0 °C during the addition of TFA and NIS is crucial to minimize the formation of potential over-iodinated or other side products.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
N-Iodosuccinimide (NIS): Harmful if swallowed.[3][4] Causes skin and serious eye irritation.[3][4] May cause respiratory irritation.[3][4] Avoid breathing dust.[4] In case of contact with eyes, rinse cautiously with water for several minutes.[3][4]
-
Trifluoroacetic Acid (TFA): Causes severe skin burns and eye damage.[5] It is corrosive and toxic upon inhalation.[6] Handle with extreme care in a fume hood.[7][8] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All handling should be done in a well-ventilated fume hood.
For detailed safety information, consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.[3][4][5][6][7][8][9][10][11][12]
Chemical Reaction Pathway
Caption: Iodination of 5-chloro-1H-pyrrolo[2,3-b]pyridine to yield the target intermediate.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. leap.epa.ie [leap.epa.ie]
- 5. carlroth.com [carlroth.com]
- 6. nj.gov [nj.gov]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. amherst.edu [amherst.edu]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. sodiumiodide.net [sodiumiodide.net]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols: Strategic N-Protection of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine for Advanced Synthetic Applications
Abstract
5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine, a highly functionalized 7-azaindole scaffold, is a critical building block in the synthesis of high-value compounds in medicinal chemistry, particularly kinase inhibitors. The inherent reactivity of the pyrrole nitrogen necessitates a robust protecting group strategy to enable selective functionalization at the C4 (iodo) and C5 (chloro) positions. This guide provides a comprehensive overview of protecting group strategies, detailed experimental protocols, and a decision-making framework for the selection of suitable N-protecting groups for this versatile scaffold. We delve into the application of sulfonyl, carbamate, and silyl-based protecting groups, offering insights into their relative stabilities and orthogonal deprotection conditions.
Introduction: The Synthetic Challenge and the Need for N-Protection
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in drug discovery due to its ability to form key hydrogen bond interactions with protein targets.[1][2] The title compound, this compound, offers two distinct handles for diversification through cross-coupling reactions, making it a highly sought-after intermediate. However, the acidic proton on the pyrrole nitrogen can interfere with many synthetic transformations, including metal-catalyzed reactions and reactions involving strong bases. Therefore, protection of the N-H group is a crucial first step in most synthetic routes involving this scaffold.
The choice of a protecting group is dictated by several factors:
-
Stability: The protecting group must be stable to the conditions of subsequent reactions.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and operationally simple.
-
Orthogonality: In multi-step syntheses, the protecting group should be removable under conditions that do not affect other functional groups or protecting groups in the molecule.
-
Influence on Reactivity: The electronic nature of the protecting group can influence the reactivity of the heterocyclic core.
This application note will focus on three commonly employed and effective protecting groups for the 7-azaindole nitrogen: p-toluenesulfonyl (Tosyl), tert-butoxycarbonyl (Boc), and 2-(trimethylsilyl)ethoxymethyl (SEM).
Selecting the Optimal Protecting Group: A Comparative Analysis
The choice of the N-protecting group should be a strategic decision based on the planned synthetic route. Below is a comparative overview of the Tosyl, Boc, and SEM groups for the protection of this compound.
p-Toluenesulfonyl (Tosyl) Group
The tosyl group is a robust, electron-withdrawing protecting group that significantly decreases the nucleophilicity of the pyrrole nitrogen.[3] This property can be advantageous in preventing unwanted side reactions.
-
Advantages: High stability to acidic and many organometallic reagents. Its electron-withdrawing nature can also influence the regioselectivity of certain reactions.[4]
-
Disadvantages: Deprotection often requires harsh basic conditions, which may not be compatible with sensitive functional groups.[5][6]
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common nitrogen protecting groups due to its ease of introduction and mild deprotection conditions.[7]
-
Advantages: Easily removed under acidic conditions (e.g., TFA), which are often orthogonal to many cross-coupling conditions.[8][9] Can also be removed under specific basic conditions.[10]
-
Disadvantages: Can be labile to strong acids and some Lewis acids that might be used in subsequent steps.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group is a versatile protecting group that offers multiple deprotection pathways, providing significant flexibility in synthetic design.[11][12]
-
Advantages: Can be removed under acidic conditions or, more commonly, with fluoride ion sources (e.g., TBAF), offering excellent orthogonality.[13] It is stable to a wide range of reaction conditions.[14]
-
Disadvantages: Deprotection with fluoride can sometimes be sluggish, and challenges with SEM-deprotection have been reported, including the formation of side products due to the release of formaldehyde.[15]
Data Summary for Protecting Group Selection
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Key Considerations |
| Tosyl (Ts) | TsCl, base (e.g., NaH, K2CO3) in aprotic solvent (e.g., DMF, THF) | Strong base (e.g., NaOH, Cs2CO3 in MeOH/THF)[5][6]; Reductive cleavage (e.g., SmI2)[16] | High stability to acids and many organometallics. | Harsh deprotection conditions may limit substrate scope. Electron-withdrawing nature can be beneficial.[3] |
| Boc | Boc2O, base (e.g., DMAP, Et3N) in aprotic solvent (e.g., DCM, THF)[17] | Strong acid (e.g., TFA, HCl in dioxane)[8][9]; Certain basic conditions[10] | Stable to bases, nucleophiles, and hydrogenolysis. | Acid lability may be incompatible with some reaction conditions. |
| SEM | SEMCl, base (e.g., NaH, DIPEA) in aprotic solvent (e.g., DMF, THF)[14] | Fluoride source (e.g., TBAF, HF-pyridine)[13]; Strong acid (e.g., HCl)[12] | Stable to a wide range of conditions including bases and organometallics. | Fluoride-mediated deprotection offers excellent orthogonality. Potential for side-product formation during deprotection.[15] |
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific applications.
General Workflow for N-Protection and Deprotection
Caption: General workflow for N-protection, functionalization, and deprotection.
Protocol for N-Tosylation
Reaction: this compound + TsCl → 5-Chloro-4-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of TsCl (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/EtOAc gradient).
Protocol for N-Tosyl Deprotection
Reaction: 5-Chloro-4-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine → this compound
Materials:
-
N-Tosylated substrate
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the N-tosylated substrate (1.0 eq) in a 2:1 mixture of THF/MeOH, add Cs₂CO₃ (3.0 eq).[6]
-
Stir the mixture at room temperature or gently heat to 50-60 °C, monitoring the reaction by TLC.
-
Upon completion, concentrate the mixture in vacuo.
-
Add water to the residue and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
Protocol for N-Boc Protection
Reaction: this compound + Boc₂O → tert-butyl this compound-1-carboxylate
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add Et₃N (1.5 eq), Boc₂O (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol for N-Boc Deprotection
Reaction: tert-butyl this compound-1-carboxylate → this compound
Materials:
-
N-Boc protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the N-Boc protected substrate (1.0 eq) in DCM, add TFA (5-10 eq) at 0 °C.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
Protocol for N-SEM Protection
Reaction: this compound + SEMCl → 5-chloro-4-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
Materials:
-
This compound
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add NaH (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEMCl (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol for N-SEM Deprotection (Fluoride-mediated)
Reaction: 5-chloro-4-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine → this compound
Materials:
-
N-SEM protected substrate
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the N-SEM protected substrate (1.0 eq) in anhydrous THF, add TBAF solution (2.0-3.0 eq).
-
Stir the mixture at room temperature or heat to reflux, monitoring by TLC. The reaction time can vary significantly.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Decision-Making Framework for Protecting Group Strategy
Caption: Decision tree for selecting a protecting group.
Conclusion
The strategic selection and application of a nitrogen protecting group are paramount for the successful synthesis of complex molecules derived from this compound. This guide has provided a detailed overview of the Tosyl, Boc, and SEM protecting groups, including their respective advantages, disadvantages, and detailed experimental protocols for their installation and removal. By carefully considering the planned synthetic route and the chemical compatibility of the chosen protecting group, researchers can efficiently access a wide array of novel and medicinally relevant compounds.
References
- 1. ajol.info [ajol.info]
- 2. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. | Semantic Scholar [semanticscholar.org]
- 17. Buy 1-Boc-3-[(dimethylamino)methyl]-7-azaindole | 144657-65-8 [smolecule.com]
Application Notes and Protocols for the Utilization of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Library Synthesis
Introduction: The Strategic Advantage of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure is bioisosteric to the endogenous purine and indole systems, allowing it to function as a highly effective hinge-binding motif in numerous protein kinases.[1][2] The pyridine nitrogen and the pyrrole N-H group can form a bidentate hydrogen bond network with the kinase hinge region, a critical interaction for potent and selective inhibition.[1] This has led to the successful development of several FDA-approved drugs, such as the BRAF kinase inhibitor Vemurafenib.[1][3]
Within the diverse landscape of 7-azaindole derivatives, 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine emerges as a particularly strategic fragment for library synthesis. Its unique di-halogenation pattern offers orthogonal reactivity, enabling sequential and regioselective functionalization. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond.[4] This differential reactivity is the cornerstone of a powerful strategy for creating diverse molecular libraries from a single, versatile starting material. This application note provides a comprehensive guide, including detailed protocols, for leveraging this fragment in drug discovery campaigns.
Core Principle: Orthogonal Reactivity for Library Diversification
The primary utility of this compound lies in the ability to perform sequential cross-coupling reactions. The workflow is conceptually straightforward yet powerful for generating chemical diversity.
Caption: Library diversification workflow using this compound.
This strategy allows for the systematic exploration of the chemical space around the 7-azaindole core, which is crucial for structure-activity relationship (SAR) studies in kinase inhibitor development.[5][6]
N-H Functionalization: A Note on Protection and Modulation
The pyrrole N-H of the 7-azaindole core can be a site for both necessary protection during synthesis and for introducing additional diversity.[7] For many cross-coupling reactions, particularly those requiring strong bases, protection of the N-H is advisable to prevent deprotonation and potential side reactions. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), and triisopropylsilyl (TIPS).[7][8] The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy.
Alternatively, the N-H can be alkylated or arylated to introduce another point of diversity, which can be crucial for modulating the physicochemical properties and biological activity of the final compounds.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. Due to the higher reactivity of the C-I bond, this reaction can be performed selectively at the 4-position of this compound.[2]
Reaction Principle:
The reaction involves the palladium-catalyzed coupling of the C4-iodo position with an aryl or heteroaryl boronic acid or ester in the presence of a base.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ [5 mol%] or PdCl₂(dppf)·CH₂Cl₂ [3 mol%])[7][9]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water (4:1) or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at an elevated temperature (typically 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90% | [7] |
| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | DMF | 100 | 80-95% | [9] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-98% | [2] |
Protocol 2: Regioselective Sonogashira Coupling at the C4-Position
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to a wide range of alkynyl-substituted heterocycles.[10]
Reaction Principle:
This reaction is co-catalyzed by palladium and copper complexes. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne.[4]
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ [2-5 mol%])[4]
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalysts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | RT to 50 | 70-90% | [4] |
| Pd(PPh₃)₄ / CuI | DIPEA | DMF | RT to 60 | 75-95% | [11] |
Subsequent C5-Functionalization
Once the C4-position has been diversified, the less reactive C5-chloro position can be targeted for further functionalization. This typically requires more forcing reaction conditions (higher temperatures, stronger bases, and more active catalyst systems). Suzuki-Miyaura and Buchwald-Hartwig aminations are common choices for this second diversification step.
Case Study: Synthesis of PI3K Inhibitors
The 7-azaindole scaffold has been successfully employed in the development of potent phosphoinositide 3-kinase (PI3K) inhibitors.[12] In a representative example, a 5-substituted-7-azaindole was coupled with a substituted pyridine to generate a library of compounds. The structure-activity relationship studies revealed that the 7-azaindole core forms two crucial hydrogen bonds with Val882 in the PI3K active site.[12]
| Compound | R-group at C5 | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |
| B6 | 2-chloro-3-benzenesulfonamidopyridine | 6.19 | 2.91 | 1.30 | >10 |
| C1 | 2-fluoro-3-benzenesulfonamidopyridine | >10 | 2.50 | 1.79 | 7.13 |
| C2 | 2-methyl-3-benzenesulfonamidopyridine | 6.19 | 2.91 | 1.30 | >10 |
Data adapted from reference[12].
This data highlights how diversification around the 7-azaindole core, facilitated by building blocks like this compound, can lead to the discovery of potent and isoform-selective inhibitors.
Conclusion
This compound is a high-value fragment for the synthesis of diverse chemical libraries, particularly those targeting the kinome. Its orthogonal reactivity allows for a systematic and efficient exploration of chemical space, which is a critical component of modern drug discovery. The protocols outlined in this application note provide a robust starting point for researchers to leverage this versatile building block in their own research endeavors.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma Aldrich 5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 9. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 10. researchgate.net [researchgate.net]
- 11. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 12. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support resource for the synthesis of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this challenging synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.
Synthesis Overview and Mechanistic Considerations
The synthesis of this compound, a valuable substituted 7-azaindole building block in medicinal chemistry[1][2], is primarily achieved through the direct electrophilic iodination of 5-chloro-1H-pyrrolo[2,3-b]pyridine. The core challenge of this synthesis is achieving regioselectivity for the C4 position over the electronically more favored C3 position of the 7-azaindole scaffold.
The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyrrole ring is electron-rich and thus highly susceptible to electrophiles. An iodinating agent, typically N-Iodosuccinimide (NIS), is activated to generate an electrophilic iodine species (I+) which is then attacked by the π-system of the pyrrole ring.[3][4] The regiochemical outcome is highly dependent on reaction conditions and, critically, on the presence or absence of a protecting group on the pyrrole nitrogen.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Issue 1: Poor Regioselectivity - Predominant formation of the C3-iodo isomer.
Question: My reaction is producing a significant amount of the 5-chloro-3-iodo isomer, which is difficult to separate from the desired C4 product. How can I improve C4 selectivity?
Answer: This is the most critical challenge. The C3 position of the 7-azaindole ring is inherently more electron-rich and sterically accessible, making it the kinetically favored site for electrophilic attack.[5][6] To achieve C4 selectivity, you must overcome this natural reactivity.
Core Strategy: N-Protection and Steric Hindrance
The most effective strategy is to install a bulky protecting group on the pyrrole nitrogen (N1). This group sterically hinders the C6 and, more importantly, the C2 positions, but its primary role in directing C4 iodination is through electronic effects and conformational control, which is a subject of ongoing study. A large protecting group like triisopropylsilyl (TIPS) has proven effective.[7]
-
Mechanism of Action: The bulky TIPS group can direct the incoming electrophile to the C4 position. While the exact mechanism is debated, it is believed that steric hindrance around the N1 position disfavors the transition state for C3 attack.
-
Recommended Protocol:
-
Protect the starting 5-chloro-7-azaindole with a bulky silyl group. Triisopropylsilyl chloride (TIPSCl) is a good choice.
-
Perform the iodination on the N-TIPS protected substrate. The steric bulk of the TIPS group will direct iodination to the C4 position.
-
Deprotect the N-TIPS group using a fluoride source like tetrabutylammonium fluoride (TBAF) or HF-Pyridine to yield the final product.
-
Solvent and Temperature Effects: Polar aprotic solvents like DMF or NMP are often used. Lowering the reaction temperature (e.g., to -20 °C or 0 °C) can sometimes improve selectivity by favoring the thermodynamically more stable, albeit more sterically hindered, C4 product.
Issue 2: Low or No Conversion of Starting Material.
Question: My TLC/LC-MS analysis shows a large amount of unreacted 5-chloro-7-azaindole even after prolonged reaction times. What are the likely causes?
Answer: Low conversion typically points to issues with the iodinating agent or insufficient reaction activation.
-
Cause 1: Deactivated N-Iodosuccinimide (NIS). NIS is light and moisture-sensitive and can degrade over time. Ensure you are using a fresh, high-purity batch. It should be a slightly off-white to pale yellow crystalline solid.
-
Cause 2: Insufficient Electrophilicity. For less reactive substrates, NIS may require an acid catalyst to enhance the electrophilicity of the iodine. A catalytic amount of a strong acid like trifluoroacetic acid (TFA) can be used.[8] However, be cautious, as strong acids can also lead to substrate degradation.
-
Cause 3: Reaction Temperature. While lower temperatures can aid selectivity, they also decrease the reaction rate. If you are running the reaction at a low temperature, a longer reaction time will be necessary. A balance must be struck. We recommend starting at 0 °C and allowing the reaction to slowly warm to room temperature while monitoring progress.
Issue 3: Formation of Di-iodinated Byproducts.
Question: My mass spectrometry analysis indicates the presence of a di-iodinated species (C₇H₃ClI₂N₂). How can I prevent this?
Answer: The formation of di-iodinated products is a clear sign that the iodinating agent is too reactive or used in excess.
-
Control Stoichiometry: Use a precise amount of NIS, typically between 1.0 and 1.1 equivalents. Using a large excess will inevitably lead to over-iodination.
-
Slow Addition: Instead of adding all the NIS at once, add it portion-wise over a period of 30-60 minutes. This keeps the instantaneous concentration of the electrophile low, favoring mono-iodination. A syringe pump for slow addition of an NIS solution can also be effective.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately to prevent further iodination of the product.
Issue 4: Difficult Purification.
Question: The crude product is an oily mixture, and the desired 4-iodo isomer is co-eluting with the 3-iodo byproduct on my silica gel column. What are my options?
Answer: Separating these regioisomers is notoriously difficult due to their similar polarities.
-
Optimize Chromatography:
-
Solvent System: Use a shallow gradient of a polar solvent (e.g., Ethyl Acetate) in a non-polar solvent (e.g., Hexanes or Heptane). Sometimes adding a small amount of a third solvent like dichloromethane can improve separation.
-
Silica Type: Use high-performance flash chromatography with small particle size silica for better resolution.
-
-
Recrystallization: If a solid can be obtained, recrystallization can be a powerful purification technique. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/heptane).
-
Derivative Chemistry: If separation is impossible, consider carrying the mixture to the next step. The different reactivity or physical properties of the subsequent derivatives might make separation easier. This is a last-resort option.
Recommended Experimental Protocol
This protocol incorporates the use of a TIPS protecting group to ensure high regioselectivity for the C4 position.
Detailed Steps:
-
N-Protection:
-
To a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add triisopropylsilyl chloride (TIPSCl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography to obtain 5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.[7]
-
-
Regioselective Iodination:
-
Dissolve the N-TIPS protected intermediate (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Add n-butyllithium (n-BuLi, 1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C. This step performs a deprotonation-metalation at the C4 position.
-
Add a solution of iodine (I₂, 1.2 eq) in anhydrous THF dropwise.
-
Stir at -78 °C for 1-2 hours, then allow the mixture to warm to room temperature.
-
-
Work-up and Deprotection:
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Dissolve the crude N-TIPS-iodinated intermediate in THF. Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq).
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
-
Final Purification:
-
Once deprotection is complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the final this compound as a solid.
-
Table 1: Key Reaction Parameter Summary
| Parameter | Step 1: Protection | Step 2: Iodination | Step 3: Deprotection |
| Key Reagent | NaH, TIPSCl | n-BuLi, I₂ | TBAF |
| Equivalents | 1.2 (NaH), 1.1 (TIPSCl) | 1.1 (n-BuLi), 1.2 (I₂) | 1.5 |
| Solvent | Anhydrous DMF or THF | Anhydrous THF | THF |
| Temperature | 0 °C to RT | -78 °C to RT | RT |
| Time | 2-4 hours | 2-3 hours | 1-3 hours |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Air |
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sigma Aldrich 5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
Technical Support Center: Purification of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine. It offers troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.
Introduction to Purification Strategies
This compound is a halogenated heterocyclic compound, a class of molecules often exhibiting moderate to high polarity. The purification of such compounds typically relies on exploiting differences in polarity and solubility between the target compound and any impurities. The two primary methods for purifying solid organic compounds are recrystallization and column chromatography. The choice between these techniques depends on the nature and quantity of the impurities, as well as the scale of the purification.
A general workflow for the purification of a crude solid sample of this compound is outlined below.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
Q1: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common issue with impure compounds or when the cooling rate is too rapid.[1][2]
-
Causality: The high concentration of impurities can depress the melting point of your compound. When the solution is cooled, it becomes supersaturated at a temperature where the impure mixture is still a liquid.
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional solvent to the mixture and heat it until the oil redissolves completely.[1]
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. You can insulate the flask to slow down the cooling process. This gives the molecules more time to orient themselves into a crystal lattice.
-
Solvent System Modification: If the problem persists, consider using a different solvent system. A solvent in which the compound is slightly less soluble at higher temperatures might be beneficial.
-
Charcoal Treatment: If you suspect colored impurities are contributing to the problem, you can add a small amount of activated charcoal to the hot solution before filtering it. This can help remove impurities that inhibit crystallization.[1]
-
Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What's wrong?
A2: The absence of crystal formation usually indicates that the solution is not supersaturated, or that there are no nucleation sites for crystals to begin growing.[2][3]
-
Causality: You may have used too much solvent, or the solution is too clean (lacking nucleation sites).
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site.[1][3]
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This will act as a template for further crystal growth.[1][3]
-
-
Reduce Solvent Volume: If inducing crystallization doesn't work, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[1][2]
-
Change Solvent: If the compound remains in solution even after reducing the solvent volume, the chosen solvent may be too good at dissolving your compound. You may need to select a different solvent or a mixed solvent system.
-
Q3: The recovery of my compound after recrystallization is very low. How can I improve the yield?
A3: Low recovery can be due to several factors, including using too much solvent, premature crystallization, or washing the crystals with warm solvent.[4]
-
Causality: A significant portion of your compound remains dissolved in the mother liquor.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve your crude product. Adding excess solvent will lead to a lower yield as more of the compound will remain in solution upon cooling.[3]
-
Cool Thoroughly: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize the amount of product that crystallizes out of the solution.
-
Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[3]
-
Second Crop of Crystals: You can try to recover more product from the mother liquor by evaporating some of the solvent and cooling the concentrated solution again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Column Chromatography Issues
Q1: My compound is streaking on the TLC plate and the column, leading to poor separation. What is causing this?
A1: Streaking is often observed with polar compounds, especially those containing basic nitrogen atoms like pyridines, on silica gel.[5]
-
Causality: Silica gel is slightly acidic. The basic nitrogen atoms in your pyrrolopyridine can interact strongly with the acidic silanol groups on the silica surface, leading to tailing or streaking.[5]
-
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to your eluent. Typically, a concentration of 0.5-2% is sufficient to neutralize the acidic sites on the silica gel and improve the peak shape.[5]
-
Use a Different Stationary Phase: If a basic modifier does not resolve the issue, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds.
-
Dry Loading: If your compound has poor solubility in the eluent, it can lead to streaking from the point of application. In this case, use a dry loading technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.
-
Q2: I am having trouble finding a suitable solvent system for the column chromatography of my compound. How do I choose the right eluent?
A2: The goal is to find a solvent system that provides a good separation between your target compound and impurities on a TLC plate, with the Rf value of your compound ideally between 0.2 and 0.4.
-
Causality: An inappropriate solvent system will result in either your compound staying at the baseline (solvent is too nonpolar) or running with the solvent front (solvent is too polar), leading to no separation.
-
Troubleshooting Steps:
-
Start with a Standard System: For polar heterocyclic compounds, a good starting point is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Systematic Screening: Run TLC plates with varying ratios of your chosen solvents (e.g., 10%, 20%, 50% ethyl acetate in hexanes).
-
Increase Polarity: If your compound is not moving from the baseline, you need to increase the polarity of the eluent. You can do this by increasing the proportion of the polar solvent or by adding a small amount of a very polar solvent like methanol.
-
Consider a Ternary System: Sometimes, a mixture of three solvents can provide better separation than a binary system. For example, a mixture of hexanes, ethyl acetate, and a small amount of methanol can be effective.
-
Q3: My purified compound still shows impurities by NMR. What are the likely sources of these impurities?
A3: Impurities can be carried over from the synthesis or generated during the workup and purification process. Without a specific synthetic route, we can infer common impurities based on the synthesis of similar halogenated pyrrolopyridines.
-
Potential Impurities and their Removal:
-
Starting Materials: Unreacted starting materials are common impurities. These can often be removed by choosing a chromatography solvent system where the starting materials have significantly different Rf values from the product.
-
Regioisomers: The synthesis of substituted heterocycles can sometimes lead to the formation of regioisomers. These can be very difficult to separate. Careful optimization of the column chromatography conditions, such as using a very shallow solvent gradient, may be necessary. In some cases, recrystallization might be more effective at separating isomers.
-
Dehalogenated Byproducts: Halogenated aromatic compounds can sometimes undergo dehalogenation under certain reaction or workup conditions. These byproducts will be less polar than your desired product and should be separable by column chromatography.
-
Solvent Residues: Ensure your purified compound is thoroughly dried under high vacuum to remove any residual solvents from the purification process.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
-
Likely to be soluble in: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Methanol, and Dimethylformamide (DMF).
-
Likely to have lower solubility in: Hexanes, Petroleum Ether, Diethyl Ether, and Toluene.
-
For Recrystallization: A good starting point would be to try single solvents like ethanol or isopropanol, or a mixed solvent system such as ethyl acetate/hexanes or DCM/hexanes.
Q2: Is this compound stable on silica gel?
A2: Halogenated heterocycles, particularly iodo-substituted ones, can sometimes be sensitive and may decompose on acidic silica gel, especially with prolonged exposure.[6]
-
Recommendation: It is advisable to perform a quick stability test. Dissolve a small amount of your crude product in a suitable solvent, add a small amount of silica gel, and stir for an hour. Then, run a TLC of the solution to see if any new spots have appeared, which would indicate decomposition. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base as described above.
Q3: What are the recommended storage conditions for purified this compound?
A3: As a solid, the compound is expected to be relatively stable. However, to prevent potential degradation over time, especially from light or air, it is best to store it in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration or freezing is recommended.[7]
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add about 20-30 mg of the crude solid. Add a few drops of a potential recrystallization solvent. If the solid dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the test tube. If the solid dissolves in the hot solvent, it is a good candidate. Let it cool to see if crystals form.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: General Procedure for Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that gives an Rf value of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified compound under high vacuum.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. reddit.com [reddit.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. cusabio.com [cusabio.com]
Technical Support Center: Synthesis of Halogenated Pyrrolopyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of halogenated pyrrolopyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during synthetic procedures. We will delve into the causality behind byproduct formation and provide field-proven insights to optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Regioselectivity - "The halogen is on the wrong position of the ring."
Q1: I am attempting to halogenate a pyrrolopyridine, but I'm isolating a mixture of regioisomers or the wrong isomer entirely. Why is this happening and how can I control the position of halogenation?
A1: This is a classic challenge in pyrrolopyridine chemistry. The regiochemical outcome of electrophilic halogenation is a delicate balance of electronic effects, steric hindrance, and reaction conditions. The pyrrolopyridine core consists of two fused rings with distinct electronic properties: the pyrrole ring is electron-rich and generally more susceptible to electrophilic attack, while the pyridine ring is electron-deficient.[1]
-
Electronic Factors: Without strong directing groups, electrophilic halogenation typically favors the electron-rich pyrrole ring, often at the C2 or C3 position, due to the higher resonance stability of the intermediate carbocation.[2] Halogenation on the pyridine ring is generally more difficult and may require harsher conditions or alternative strategies.[3][4]
-
Steric Hindrance: Bulky substituents on the ring can block access to a specific position, directing the incoming electrophile to a less hindered site.
-
Protecting Groups: The nitrogen on the pyrrole ring (N-H) can be acidic and can interfere with or direct the reaction. Protecting this nitrogen with a suitable group (e.g., Ts, SEM, Boc) can be crucial for achieving desired reactivity and selectivity.[1][5][6] This prevents N-halogenation and can alter the electronic properties of the pyrrole ring.
-
Reaction Conditions: The choice of halogenating agent, solvent, and temperature can dramatically influence selectivity. For instance, N-halosuccinimides (NCS, NBS, NIS) are common reagents, but their reactivity varies.[2][5]
Troubleshooting Workflow for Regioselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various biologically active compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this specific transformation and achieve optimal results in your research.
Understanding the Reaction: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.[1][2] The reaction typically proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, especially when dealing with complex, polyhalogenated heterocyclic substrates like this compound.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when performing the Suzuki coupling of this compound.
Q1: I am observing low to no conversion of my starting material. What are the primary factors to investigate?
A1: Low conversion in a Suzuki coupling can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligands are the heart of the reaction.[5]
-
Palladium Source: Ensure your palladium source, whether a pre-catalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, is of high quality and has been stored properly.[5]
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation, which can deactivate the catalyst.[5] Use fresh ligands or store them under an inert atmosphere. N-heterocyclic carbene (NHC) ligands can be a more robust alternative.[6]
-
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst.[5] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen, and maintain a positive pressure throughout the reaction.
-
Solvent and Base Purity: Use anhydrous and degassed solvents.[5] Oxygen dissolved in the solvent can be a major source of catalyst deactivation. The purity of the base is also important.[7]
-
Reactivity of Halides: The general reactivity trend for halides in Suzuki coupling is I > Br > OTf >> Cl.[1][8] In your substrate, the C-I bond is significantly more reactive than the C-Cl bond, and selective coupling at the C4 position is expected.[8] If you are not observing any reaction, the issue likely lies with the catalyst system or reaction conditions rather than the inherent reactivity of the iodide.
Q2: My reaction is selective for the iodo position, but the yield is still low. How can I optimize the reaction conditions?
A2: Optimizing the reaction parameters is key to improving the yield.
-
Choice of Catalyst and Ligand: For heteroaryl chlorides and iodides, specialized ligands are often necessary to achieve high yields.[9]
-
Electron-rich and Bulky Ligands: Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are often effective for coupling with heteroaryl halides.[10][11] These ligands promote the crucial oxidative addition step.[10]
-
Catalyst Loading: While a typical catalyst loading is 1-5 mol %, increasing it slightly might improve the yield for challenging substrates. However, excessively high loadings can lead to side reactions.
-
-
Base Selection: The base plays a crucial role in the transmetalation step.[12]
-
Common Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are frequently used.[1] The choice of base can significantly impact the reaction rate and yield, and screening different bases is often necessary.[12] For N-H containing heterocycles like the pyrrolo[2,3-b]pyridine core, a milder base might be preferable to avoid deprotonation and potential side reactions.[13]
-
-
Solvent System: The solvent affects the solubility of reagents and the stability of the catalytic species.[1][7]
-
Temperature: Suzuki couplings are typically run at elevated temperatures (60-100 °C).[3] Optimizing the temperature is crucial; too low a temperature may result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition or side reactions.[14]
Q3: I am observing significant amounts of side products, such as homocoupling of the boronic acid and dehalogenation. How can I minimize these?
A3: The formation of side products is a common issue in Suzuki couplings.
-
Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can facilitate this side reaction.[10]
-
Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are the most effective ways to minimize homocoupling.[15]
-
-
Dehalogenation (Proto-dehalogenation): This is the replacement of the halogen atom with a hydrogen atom.[10][13]
-
Mechanism: It is often mediated by a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent, or trace water.[13]
-
Susceptibility: N-heterocyclic halides are particularly prone to dehalogenation.[13]
-
Solutions:
-
N-H Protection: Protecting the N-H group of the pyrrole ring with a suitable protecting group (e.g., SEM, Boc) can sometimes suppress dehalogenation by altering the electronic properties of the ring.[13][16]
-
Choice of Base and Solvent: Using a non-protic solvent and a weaker base may reduce the formation of Pd-H species.
-
Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation. Screening different ligands can be beneficial.[13]
-
-
Q4: How do I achieve selective coupling at the C4 (iodo) position without affecting the C5 (chloro) position?
A4: The inherent difference in reactivity between the C-I and C-Cl bonds is the primary driver of selectivity.[8]
-
Exploiting Reactivity Differences: The C-I bond is significantly weaker and more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond.[8] By carefully controlling the reaction conditions, you can achieve highly selective coupling at the iodo position.
-
Optimizing for Monocoupling: For polyhalogenated substrates, achieving selective monocoupling often requires careful optimization of reaction parameters, including the catalyst, base, solvent, and the molar ratio of the reactants.[17] Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common to ensure full conversion of the more reactive site.
-
Sequential Coupling: The product of the first selective Suzuki coupling at the C4 position can then be used in a second, more forcing Suzuki coupling to react at the C5 chloro position, allowing for the synthesis of differentially substituted products.[18]
Experimental Protocols
General Procedure for Optimizing the Suzuki Coupling of this compound
This protocol provides a starting point for optimization. The specific conditions will need to be fine-tuned for your particular boronic acid.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 mmol), the desired boronic acid or boronic ester (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).[5]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) by evacuating and backfilling three times.[5]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane/water).[5] Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[15]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[5]
Table of Recommended Starting Conditions for Screening
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | Pd(PPh₃)₄ |
| Ligand | SPhos | P(t-Bu)₃ | None |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | DMF/H₂O (4:1) |
| Temperature | 80 °C | 100 °C | 90 °C |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Yoneda Labs [yonedalabs.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective Synthesis of Substituted Pyrrolopyridines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the regioselective synthesis of substituted pyrrolopyridines (azaindoles). This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these medicinally important scaffolds.[1][2][3] The electron-deficient nature of the pyridine ring often presents unique challenges not seen in traditional indole synthesis, making regiocontrol a critical aspect of successful synthesis.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.
Issue 1: Poor Regioselectivity in Direct C-H Arylation
Question: I am attempting a direct C-H arylation on my pyrrolopyridine core, but I'm getting a mixture of isomers. How can I improve the regioselectivity?
Answer: Direct C-H functionalization is a powerful tool, but achieving high regioselectivity on the pyrrolopyridine scaffold can be challenging due to the presence of multiple potential reaction sites on both the pyrrole and pyridine rings.
Common Causes and Solutions:
-
Inherent Reactivity of the Pyrrolopyridine Isomer: The position of the nitrogen atom in the pyridine ring significantly influences the electronic properties and, consequently, the regioselectivity of C-H activation. For instance, in 7-azaindoles, the C3 position is often the most nucleophilic and prone to electrophilic attack, while in other isomers, the reactivity pattern can be different.
-
Choice of Catalyst and Ligand: The catalyst and ligand system plays a crucial role in directing the arylation.
-
Palladium Catalysis: Palladium catalysts are commonly used for direct C-H arylations.[4][5] For pyrrolo[2,3-d]pyrimidines, a related class of compounds, a method using Pd(OAc)₂ with TEMPO as an oxidant has been shown to selectively arylate the C6 position.[4] The proposed mechanism involves a 1,2-migration of a palladium intermediate.[4] In some cases, specific palladium catalysts like Pd(PPh₃)₄ have shown excellent selectivity for C2 arylation in Suzuki-Miyaura cross-coupling reactions.[6]
-
Directing Groups: Employing a directing group can be a highly effective strategy to control regioselectivity. The nitrogen atom within the pyridine ring itself can act as a directing group, guiding the metal catalyst to a specific C-H bond.[7] Removable directing groups attached to the pyrrole nitrogen can also be used to favor functionalization at a particular position.
-
-
Reaction Conditions:
-
Solvent and Additives: The solvent can influence the reaction pathway. For instance, the use of CF₃CO₂H as a solvent has been reported to be effective in certain palladium-catalyzed arylations.[4]
-
Temperature: Optimizing the reaction temperature is critical. Lowering the temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Troubleshooting Workflow for Poor Regioselectivity in C-H Arylation:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: "Halogen Dance" Rearrangement Leading to Unwanted Isomers
Question: During a metalation reaction of my bromo-pyrrolopyridine, I'm observing the formation of an isomeric product where the bromine atom has migrated to a different position. What is happening and how can I prevent it?
Answer: You are likely observing a "halogen dance" rearrangement, a base-catalyzed migration of a halogen atom.[8][9] This is a known issue in the chemistry of pyridines and other electron-deficient heterocycles.[8]
Common Causes and Solutions:
-
Strong Base and Temperature: The use of strong bases like lithium diisopropylamide (LDA) at elevated temperatures can promote the halogen dance.[10] The reaction is often temperature-dependent, with the rearranged product being the thermodynamically favored one.[10]
-
Reaction Time: Longer reaction times can also favor the formation of the rearranged product.
Strategies to Mitigate Halogen Dance:
-
Temperature Control: Perform the metalation at a very low temperature (e.g., -78 °C) and carefully monitor the reaction progress to avoid prolonged reaction times.[10]
-
Choice of Base: Consider using a less aggressive organolithium reagent or a different base if your substrate allows.
-
Continuous Flow Chemistry: Continuous-flow reactors offer precise control over reaction time and temperature, which can be highly effective in suppressing the halogen dance by allowing for rapid trapping of the kinetically formed organolithium species before rearrangement can occur.[10]
Issue 3: Low Yield in Fischer Indole Synthesis of Azaindoles
Question: I'm trying to synthesize a substituted 7-azaindole using the Fischer indole synthesis, but my yields are consistently low. What are the common pitfalls?
Answer: While the Fischer indole synthesis is a classic method, its application to the synthesis of azaindoles can be less efficient due to the electronic nature of the pyridine ring.[2]
Common Causes and Solutions:
-
Harsh Reaction Conditions: The traditional use of strong acids like polyphosphoric acid (PPA) at high temperatures can lead to degradation of starting materials and products.[2]
-
Microwave Irradiation: The use of microwave irradiation has been shown to be very efficient for the formation of a wider range of 4- and 6-azaindoles via the Fischer reaction, often leading to significantly improved yields and shorter reaction times.[11]
-
Substituent Effects: The presence of electron-donating groups on the pyridine ring can facilitate the reaction.[11] For substrates with electron-withdrawing groups, the reaction may be more challenging.
Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis of a 6-Azaindole Derivative [11]
-
To a microwave vial, add the appropriate aminopyridine (1.0 eq) and the ketone (1.2 eq).
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Seal the vial and heat in a microwave reactor at the optimized temperature and time (e.g., 150 °C for 20 minutes).
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for controlling regioselectivity in the synthesis of substituted pyrrolopyridines?
A1: The primary strategies revolve around:
-
De Novo Synthesis: Building the pyrrole ring onto a pre-functionalized pyridine. This includes methods like the Fischer, Bartoli, and Leimgruber-Batcho syntheses, where the substitution pattern on the pyridine precursor dictates the final regiochemistry.[12]
-
Direct Functionalization of the Pyrrolopyridine Core: This involves the selective substitution on a pre-formed pyrrolopyridine scaffold. Key methods include:
-
Metal-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations on halogenated pyrrolopyridines are highly effective for introducing substituents at specific positions.[1][6][13]
-
Direct C-H Activation/Functionalization: This modern approach avoids the need for pre-halogenation but requires careful control of regioselectivity through the choice of catalysts, ligands, and directing groups.[5][7][14]
-
Directed Ortho Metalation (DoM): Using a directing group to guide a strong base to deprotonate a specific ortho position, followed by quenching with an electrophile.
-
Q2: How does the position of the nitrogen atom in the pyridine ring affect the reactivity and regioselectivity of substitution reactions?
A2: The position of the nitrogen atom has a profound electronic effect on the entire bicyclic system. It acts as an electron-withdrawing group, deactivating the pyridine ring towards electrophilic substitution and influencing the acidity of C-H bonds. This, in turn, dictates the preferred sites for both electrophilic and nucleophilic attack, as well as for metalation. For example, the C-H bonds ortho to the nitrogen are generally more acidic and can be preferentially deprotonated with a strong base.
Q3: What are the advantages of using metal-catalyzed cross-coupling reactions for the synthesis of substituted pyrrolopyridines?
A3: Metal-catalyzed cross-coupling reactions offer several advantages:
-
High Versatility: A wide range of substituents (aryl, alkyl, amino, etc.) can be introduced.[1][15]
-
Good Functional Group Tolerance: These reactions are often compatible with a variety of functional groups on both coupling partners.[5]
-
Predictable Regioselectivity: When starting with a halogenated pyrrolopyridine, the position of the new substituent is precisely controlled by the initial position of the halogen.
Q4: Are there any common side reactions to be aware of during the synthesis of pyrrolopyridines?
A4: Besides the "halogen dance" mentioned earlier, other potential side reactions include:
-
Dimerization: In some reactions, especially those involving strong bases, self-condensation or dimerization of the starting materials or intermediates can occur.[16]
-
Over-functionalization: In direct C-H activation reactions, di- or even tri-substituted products can be formed if the reaction is not carefully controlled.
-
Decomposition: The pyrrolopyridine core can be sensitive to harsh acidic or basic conditions, leading to decomposition.
-
Side reactions during deprotection: The removal of protecting groups can sometimes lead to unexpected side reactions. For instance, the deprotection of a SEM (trimethylsilylethoxymethyl) group can release formaldehyde, which can then react with the azaindole nucleus.[6][17]
Data Summary Table: Regioselective C-H Arylation Conditions
| Pyrrolopyridine Scaffold | Position | Catalyst | Oxidant/Additive | Solvent | Yield | Reference |
| Pyrrolo[2,3-d]pyrimidine | C6 | Pd(OAc)₂ | TEMPO | CF₃CO₂H | Moderate to Good | [4] |
| Pyrrolo[2,3-d]pyrimidine | ortho | Pd(OAc)₂ | - | - | Good to Excellent | [5] |
| Pyrrole | - | Cobalt Complex | - | - | - | [18] |
Logical Relationship Diagram: Synthetic Strategies
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines - ChemistryViews [chemistryviews.org]
- 5. Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transition-Metal-Catalyzed Cross-Couplings through Carbene Migratory Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
troubleshooting guide for low reactivity of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 5-chloro-4-iodo-7-azaindole). This document is intended for researchers, scientists, and drug development professionals encountering reactivity challenges with this versatile heterocyclic building block. This guide moves beyond simple procedural lists to explain the chemical principles behind common issues and their solutions, ensuring a deeper understanding and more robust experimental design.
Core Concepts: Understanding the Reactivity of 5-Chloro-4-iodo-7-azaindole
Before troubleshooting, it's crucial to understand the inherent chemical properties of the molecule. The primary challenge and, simultaneously, the synthetic opportunity lies in the differential reactivity of the two halogen atoms.
-
The Carbon-Iodine (C-I) Bond: Located at the C4 position, this bond is the more reactive site for palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more polarizable than the C-Cl bond, making it significantly more susceptible to oxidative addition by a Pd(0) catalyst, which is often the rate-determining step in many coupling cycles.[1]
-
The Carbon-Chloride (C-Cl) Bond: Situated at the C5 position, this bond is considerably more robust and less reactive under typical cross-coupling conditions.[1][2] Activating this site usually requires more forcing conditions, such as higher temperatures, stronger bases, and more specialized, electron-rich, and bulky phosphine ligands.[2][3][4]
This reactivity difference is the key to achieving site-selective functionalization. Most low-yield issues at the C4-iodo position stem from suboptimal reaction conditions that fail to efficiently initiate the catalytic cycle.
Frequently Asked Questions (FAQs) & Troubleshooting
Scenario 1: Poor or No Conversion in Suzuki-Miyaura Coupling at the C4-Iodo Position
Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid at the C4-iodo position of 5-chloro-4-iodo-7-azaindole, but I am seeing very low conversion, with mostly starting material remaining. What are the likely causes and how can I fix it?
Answer: This is a common issue that typically points to problems with the catalyst activation, reagent quality, or reaction setup. Let's break down the potential culprits systematically.
The Suzuki-Miyaura reaction relies on a delicate catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][5] A failure in any of these steps will stall the reaction. For a heteroaryl iodide like this, the oxidative addition should be relatively facile. Therefore, the problem often lies with an inactive catalyst or inefficient transmetalation.
Below is a logical workflow to diagnose the issue. Start with the simplest checks and progress to more complex optimizations.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
stability issues and degradation of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to the comprehensive technical support guide for 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1020056-77-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the stability challenges and troubleshoot common issues encountered during the handling, storage, and use of this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
I. Compound Overview and Intrinsic Stability
This compound is a di-halogenated 7-azaindole derivative, a scaffold of significant interest in medicinal chemistry. Its utility lies in the differential reactivity of the C-I and C-Cl bonds, which allows for selective functionalization, typically through metal-catalyzed cross-coupling reactions. However, the very features that make this molecule a valuable synthetic intermediate also contribute to its stability challenges. The C-I bond is relatively weak and susceptible to cleavage, while the electron-rich pyrrole ring can be prone to degradation under certain conditions.
This guide will address these inherent liabilities and provide practical solutions to mitigate them.
II. Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and storage of this compound.
Q1: How should I store this compound upon receipt?
A1: Proper storage is critical to maintain the integrity of the compound. Upon receipt, it is recommended to store the material at low temperatures, with some suppliers suggesting long-term storage at -20°C to -80°C in a tightly sealed container to minimize degradation.[1][2] For short-term use, storage at 4°C for up to a week is acceptable.[1] The compound is typically a solid, and it's advisable to prevent exposure to light and moisture.
Q2: Is this compound sensitive to air or moisture?
A2: Yes, many heterocyclic compounds, especially those with reactive functional groups, can be sensitive to atmospheric moisture and oxygen.[3] While specific data on this compound's air sensitivity is limited, it is best practice to handle it under an inert atmosphere (e.g., nitrogen or argon), particularly when setting up reactions. Safety data sheets recommend keeping the container tightly closed and storing it in a dry, well-ventilated place.[4][5][6]
Q3: What solvents are recommended for dissolving this compound?
A3: The choice of solvent will be reaction-dependent. It is generally soluble in common organic solvents like DMF, dioxane, and THF, which are often used in cross-coupling reactions. However, be aware that prolonged storage in solution is not recommended, as this can accelerate degradation. Prepare solutions fresh for each experiment.
Q4: What are the primary safety concerns when handling this compound?
A4: According to safety data sheets, this compound is harmful if swallowed and causes serious eye irritation. It may also cause skin and respiratory irritation.[5][6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
III. Troubleshooting Guide: Stability in Experimental Settings
This section delves into specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Unexpected Formation of a Deiodinated Byproduct (5-Chloro-1H-pyrrolo[2,3-b]pyridine)
You observe a significant amount of a byproduct with a mass corresponding to the loss of iodine.
-
Probable Cause 1: Thermal Degradation. The Carbon-Iodine bond is the weakest point on the molecule and can cleave under elevated temperatures, leading to a deiodinated species. This is a known issue with aryl iodides, especially on electron-rich ring systems.[7]
-
Probable Cause 2: Radical-Mediated Deiodination. Trace metals, light, or radical initiators in your reaction mixture can trigger a radical chain reaction that results in deiodination.[1][6][8] This can be particularly problematic in reactions run under basic conditions with solvents like methanol.[1][6]
-
Probable Cause 3: Reductive Dehalogenation in Cross-Coupling Reactions. In palladium-catalyzed reactions such as Suzuki or Sonogashira, reductive dehalogenation is a common side reaction. This can occur when the palladium(II) intermediate reacts with a hydride source (e.g., from an amine base or solvent) instead of the desired coupling partner.[9]
-
Solutions & Preventative Measures:
-
Optimize Reaction Temperature: Screen for the lowest possible temperature at which your reaction proceeds efficiently. Avoid unnecessarily high temperatures or prolonged heating.
-
Protect from Light: Conduct your experiments in amber glass vials or wrap your glassware in aluminum foil to exclude light, which can initiate radical processes.[7]
-
Degas Solvents and Reagents: Thoroughly degas all solvents and reaction mixtures to remove dissolved oxygen, which can promote radical formation.
-
Reagent Purity: Use high-purity reagents and solvents to minimize the presence of trace metal impurities that could catalyze deiodination.
-
Choice of Base and Solvent in Cross-Coupling: If dehalogenation is an issue in a cross-coupling reaction, consider using a non-coordinating base (e.g., K₃PO₄ instead of an amine base) or an aprotic solvent.
-
Issue 2: Low Yields and Complex Mixture in Cross-Coupling Reactions
Your Suzuki, Sonogashira, or other cross-coupling reaction results in a low yield of the desired product and multiple unidentified spots on TLC.
-
Probable Cause 1: Competing Reactivity. While the C-I bond is generally more reactive towards oxidative addition with palladium than the C-Cl bond, this selectivity is not absolute. Under harsh conditions or with certain catalyst/ligand combinations, you may see competing reactions at the C-Cl position. The regioselectivity of such reactions can be complex.[10]
-
Probable Cause 2: Catalyst Inhibition or Decomposition. The pyrrole nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Additionally, impurities in the starting material or degradation products could poison the catalyst.
-
Probable Cause 3: Degradation of the Pyrrolo[2,3-b]pyridine Core. The use of strong bases, particularly at elevated temperatures, can lead to the degradation of the heterocyclic ring system itself. Studies on related pyrrolopyridine derivatives have shown they are unstable in alkaline media.[11][12]
-
Solutions & Preventative Measures:
-
Strategic Catalyst and Ligand Selection: For selective C-I bond coupling, use a palladium catalyst and ligand system known for high reactivity with aryl iodides at lower temperatures. For example, Pd(PPh₃)₄ or PdCl₂(dppf) are often good starting points for Suzuki couplings.
-
Protect the Pyrrole Nitrogen: If catalyst inhibition is suspected, consider protecting the pyrrole nitrogen with a suitable protecting group (e.g., SEM, TIPS, or Boc). This can improve solubility and prevent unwanted coordination to the metal center. Note that the protecting group will need to be removed in a subsequent step.
-
Careful Selection of Base: Use the mildest base necessary to achieve the desired transformation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred over strong organic bases.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to identify the optimal reaction time and prevent the formation of degradation products from over-heating or prolonged reaction times.[3]
-
Issue 3: Appearance of Colored Impurities Over Time
The solid compound or a solution of it develops a yellow or brownish color upon storage.
-
Probable Cause 1: Oxidation. The electron-rich pyrrole ring is susceptible to oxidation, which can lead to the formation of colored, often polymeric, byproducts. This process can be accelerated by exposure to air and light.
-
Probable Cause 2: Liberation of Elemental Iodine. Slow decomposition, particularly deiodination, can release elemental iodine (I₂), which is colored.[7]
-
Solutions & Preventative Measures:
-
Inert Atmosphere Storage: Store the solid compound under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.
-
Aliquot the Material: If you will be using the compound multiple times, it is good practice to aliquot it into smaller, single-use vials upon receipt. This avoids repeated exposure of the bulk material to the atmosphere.
-
Prepare Solutions Fresh: As mentioned, do not store solutions of this compound. Prepare them immediately before use.
-
IV. Data and Workflow Visualizations
Table 1: Storage and Handling Summary
| Condition | Recommendation | Rationale |
| Long-Term Storage | -20°C to -80°C, tightly sealed, protected from light.[1][2] | Minimizes thermal degradation and slows oxidative processes. |
| Short-Term Storage | 4°C, tightly sealed.[1] | Suitable for immediate use, but not recommended for extended periods. |
| Handling | Under inert atmosphere (Ar or N₂).[3] | Prevents degradation from atmospheric oxygen and moisture. |
| Solutions | Prepare fresh, use immediately. | Stability in solution is not guaranteed and degradation may be accelerated. |
Diagram 1: Potential Degradation Pathways
This diagram illustrates the most probable degradation pathways for this compound based on its chemical structure and literature on related compounds.
Caption: Key degradation pathways of the title compound.
Diagram 2: Troubleshooting Workflow for a Failed Cross-Coupling Reaction
This workflow provides a logical sequence of steps to diagnose and resolve issues in cross-coupling reactions involving this compound.
Caption: Troubleshooting workflow for cross-coupling reactions.
V. Analytical Methods for Purity and Stability Assessment
To effectively troubleshoot, you must be able to reliably assess the purity of your material and detect degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice for quantitative purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. A UV detector (e.g., at 254 nm) should provide a strong signal. The appearance of new peaks, particularly earlier eluting ones (often more polar degradation products), is a clear sign of instability.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an invaluable tool for identifying byproducts. You can quickly identify the mass of the deiodinated product (loss of 126.9 amu) or potential hydrolysis products (addition of 18 amu).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a quick assessment of purity. The disappearance of the characteristic aromatic proton signals and the appearance of new, unidentifiable peaks indicate degradation. Comparing the integration of known impurity peaks to the main compound can give a semi-quantitative measure of purity.
-
Thin-Layer Chromatography (TLC): A rapid and convenient method for monitoring reaction progress and checking for gross impurities. The formation of new spots, especially those with different retention factors, indicates the presence of byproducts.
VI. Conclusion
This compound is a powerful synthetic intermediate, but its successful application requires a thorough understanding of its stability. By implementing proper storage and handling procedures, carefully selecting reaction conditions, and employing robust analytical methods to monitor purity, researchers can mitigate the challenges associated with its use. This guide provides a foundation for troubleshooting, but as with all chemistry, careful observation and systematic optimization are the keys to success.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. cusabio.com [cusabio.com]
- 3. benchchem.com [benchchem.com]
- 4. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. baranlab.org [baranlab.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
alternative synthetic routes to avoid impurities in 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to our dedicated technical support guide for the synthesis of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 5-Chloro-4-iodo-7-azaindole). This critical building block is increasingly utilized in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors. However, its synthesis can be challenging, often leading to impurities that can complicate downstream applications and regulatory filings.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and proposes alternative synthetic strategies to enhance purity and yield. Our approach is grounded in established chemical principles and field-proven insights to empower you to overcome common synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might encounter during the synthesis of this compound.
Question 1: What is a common synthetic route to this compound, and what are the primary impurities?
A frequently employed strategy involves the sequential halogenation of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. A plausible, albeit challenging, route would be the chlorination of 7-azaindole to obtain 5-chloro-1H-pyrrolo[2,3-b]pyridine, followed by iodination at the C4 position.
Common Impurities:
-
Regioisomers of Halogenation: The pyrrolo[2,3-b]pyridine system has multiple reactive sites. During chlorination, you may see the formation of other chloro-isomers. Iodination of 5-chloro-7-azaindole can also lead to iodination at other positions, particularly the more electronically rich C3 position.[1]
-
Di-iodinated Species: Aggressive iodination conditions can lead to the formation of di-iodo species.
-
Unreacted Starting Material: Incomplete reactions will result in the carry-over of starting materials (e.g., 5-chloro-1H-pyrrolo[2,3-b]pyridine).
-
Hydrolysis Products: Certain intermediates can be susceptible to hydrolysis, leading to the formation of hydroxylated impurities.
The following diagram illustrates a potential direct halogenation approach and the likely points of impurity formation.
References
Technical Support Center: Minimizing Dehalogenation in Pyrrolopyridine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolopyridines, also known as azaindoles. This guide is designed to provide in-depth troubleshooting assistance for a common and often frustrating side reaction: dehalogenation. Pyrrolopyridines are a critical structural motif in numerous pharmaceutical agents, making their efficient synthesis a paramount concern.[1] This resource offers practical, experience-driven advice and detailed protocols to help you minimize unwanted dehalogenation and maximize the yield of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in my pyrrolopyridine synthesis?
A: Dehalogenation, specifically hydrodehalogenation, is a side reaction where a halogen atom on your starting material is replaced by a hydrogen atom.[2] This is particularly problematic in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, Suzuki, Heck, and Sonogashira couplings, which are commonly employed to build the pyrrolopyridine core.[3][4][5][6] The result is the formation of a byproduct that lacks the halogen handle necessary for subsequent coupling steps, leading to reduced yields of your desired product and complicating purification.[7]
Q2: I'm observing significant dehalogenation in my Buchwald-Hartwig amination of a chloropyrrolopyridine. What are the likely causes?
A: Dehalogenation in Buchwald-Hartwig aminations can arise from several factors. A key competing pathway to the desired reductive elimination of the C-N bond is β-hydride elimination from the palladium-amide complex. This forms an imine and a palladium-hydride species, which can then reductively eliminate to produce the dehalogenated arene.[3]
Several factors can favor this undesired pathway:
-
High Reaction Temperatures: Elevated temperatures can promote β-hydride elimination.
-
Choice of Base: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are commonly used, but in some cases, they can contribute to dehalogenation. Weaker bases might be a better option.
-
Ligand Selection: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of reductive elimination versus side reactions.[8][9] Bulky, electron-rich ligands often favor the desired C-N bond formation.
-
Solvent: The choice of solvent can influence the solubility of reaction intermediates and the overall reaction kinetics.
Q3: My Sonogashira coupling of a bromopyrrolopyridine is giving me a mixture of the desired product and the dehalogenated starting material. How can I fix this?
A: Dehalogenation in Sonogashira couplings is a known issue, often exacerbated by high temperatures and prolonged reaction times.[10] The mechanism can involve the formation of palladium hydride species, which then participate in the reductive cleavage of the carbon-halogen bond.
Key areas to troubleshoot include:
-
Copper Co-catalyst: While classic Sonogashira conditions use a copper(I) co-catalyst, copper-free conditions have been developed and can sometimes suppress dehalogenation.[11]
-
Amine Base/Solvent: The amine base (e.g., triethylamine, diisopropylamine) often serves as both the base and solvent.[6][12] Ensuring the amine is dry and rigorously degassed is critical, as oxygen can promote unwanted side reactions.[13]
-
Palladium and Ligand Choice: As with other cross-couplings, the palladium source and ligand are critical. For electron-deficient heteroaryl halides, ligands that are more basic can accelerate the rate-determining oxidative addition step, potentially outcompeting dehalogenation.[14]
Q4: Can the position of the halogen on the pyridine ring affect the likelihood of dehalogenation?
A: Absolutely. The electronic and steric environment of the carbon-halogen bond significantly influences its reactivity.[15][16][17][18] Halogens at the 2- and 4-positions of the pyridine ring are generally more activated towards oxidative addition due to the electron-withdrawing nature of the ring nitrogen. However, this increased reactivity can also make them more susceptible to dehalogenation. Conversely, halogens at the 3-position are often less reactive. Steric hindrance from adjacent substituents can also play a major role in slowing down the desired coupling reaction, giving more time for dehalogenation to occur.[19]
Troubleshooting Guides
Guide 1: Systematic Approach to Minimizing Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions
This guide provides a logical workflow for diagnosing and resolving dehalogenation issues in your pyrrolopyridine synthesis.
Troubleshooting Workflow
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
- 10. reddit.com [reddit.com]
- 11. Efficient Access to Azaindoles and Indoles [organic-chemistry.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
column chromatography conditions for purifying 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Technical Support Center: Purifying 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
This technical guide is designed for researchers, chemists, and drug development professionals to provide expert guidance and troubleshooting for the purification of this compound using column chromatography. Given the specific nature of this halogenated 7-azaindole derivative, this document moves beyond generic protocols to address the unique challenges you may encounter, ensuring a logical, efficient, and successful purification process.
Part 1: Pre-Chromatography Assessment & Compound Profile
Successful purification begins before the column is even packed. Understanding the physicochemical properties of your target compound and crude mixture is paramount.
Compound Profile: this compound
| Property | Value | Source(s) |
| CAS Number | 1020056-77-2 | [1] |
| Molecular Formula | C₇H₄ClIN₂ | [1] |
| Molecular Weight | 278.48 g/mol | [1] |
| Appearance | Off-white to pink solid | [2] |
| Storage | Store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles. | [3] |
| Hazards | Harmful if swallowed; causes serious eye irritation. Classified as a combustible solid. |
Frequently Asked Questions (FAQs): Initial Assessment
Q1: Is this compound stable on standard silica gel?
This is the most critical first question. The pyrrolic nitrogen atom can interact with the acidic silanol groups on the silica surface, potentially leading to streaking or, in worst-case scenarios, degradation. You must validate this before committing your entire batch to a column.
Protocol 1: TLC Stability Test This self-validating test confirms compound stability and prevents catastrophic loss of material on the column.
-
Preparation: Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spotting: On a single silica gel TLC plate, apply a concentrated spot of the dissolved sample.
-
Initial Check: Immediately visualize the plate under UV light (254 nm) and circle the initial spot.
-
Incubation: Let the spotted, undeveloped TLC plate sit on the benchtop, exposed to air and light, for 1-2 hours.
-
Development: Develop the plate in a pre-equilibrated chamber using a moderately polar solvent system (e.g., 70:30 Hexane:Ethyl Acetate).
-
Analysis: After development, visualize the plate again under UV light.
-
Stable: You see a single, clean spot that has moved from the origin.
-
Unstable: You observe a new streak originating from the baseline, or multiple new degradation spots. If this occurs, standard silica gel chromatography is not advisable. Consider using deactivated silica or an alternative stationary phase like alumina.[4]
-
Q2: What are the likely impurities I need to separate?
Impurities will depend on the synthetic route, but common contaminants for this class of heterocycles can include:
-
Unreacted Starting Materials: These are often more or less polar than the product.
-
De-iodinated Product: Loss of the iodine atom to yield 5-Chloro-1H-pyrrolo[2,3-b]pyridine is a possible side reaction, similar to what is observed in related structures.[5] This impurity will be significantly more polar and have a different Rf.
-
N-Protected Intermediate: If a protecting group like TIPS (triisopropylsilyl) was used, incomplete deprotection can leave behind the much less polar N-TIPS analog.[6]
-
Tars and Polymers: Harsh reaction conditions can lead to the formation of highly polar, colored baseline impurities.[7]
Part 2: Method Development & Core Purification Protocol
Q3: How do I select the optimal solvent system (eluent) for column chromatography?
The right eluent is found through systematic TLC analysis. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of 0.2 to 0.4 , ensuring it moves off the baseline but is well-separated from impurities.
Protocol 2: TLC-Based Eluent Selection
-
Prepare TLC Plates: Spot your crude mixture alongside any available starting material standards.
-
Test Solvent Systems: Develop plates in a series of solvent systems with varying polarity. A good starting point for halogenated heterocycles is a binary mixture of a non-polar and a polar solvent.
-
Evaluate Separation: Visualize under UV light. The ideal system will show a clear separation (ΔRf > 0.2) between your product and major impurities.
-
Calculate Rf: Use the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Table of Suggested Starting Solvent Systems
| System | Ratio (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | 90:10 to 50:50 | Low to Medium | Excellent starting point for many heterocycles. |
| Dichloromethane / Methanol | 99:1 to 95:5 | Medium to High | Use if the compound shows low mobility in Hex/EtOAc. |
| Toluene / Ethyl Acetate | 90:10 to 60:40 | Low to Medium | Offers different selectivity compared to aliphatic solvents. |
Core Experimental Protocol: Flash Column Chromatography
This protocol assumes the compound is stable on silica gel and an appropriate eluent has been determined.
-
Column Packing (Slurry Method):
-
Choose a column size appropriate for your sample mass (typically a 40-100:1 ratio of silica mass to crude sample mass).
-
Create a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack a firm, uniform bed. Ensure no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 times the mass of silica gel (2-3 g) to the solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. This pre-adsorbed sample is now ready.
-
Causality: Dry loading is superior to wet loading as it prevents the loading solvent from disrupting the top of the column, leading to a much tighter starting band and significantly improved separation.[8][9]
-
Gently add the powder to the top of the packed column, creating a thin, even layer. Carefully add a 1 cm layer of sand on top to prevent disturbance.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin elution with the solvent system determined by TLC. If impurities are close to your product, an isocratic elution (constant solvent composition) may be required.
-
If impurities are far apart, a step-gradient elution (incrementally increasing polarity) can speed up the process. For example, start with 90:10 Hex/EtOAc for 5 column volumes, then switch to 80:20 Hex/EtOAc.
-
-
Fraction Collection & Analysis:
-
Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Pool the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Part 3: Troubleshooting Guide
This section addresses common problems in a direct question-and-answer format.
Q4: The separation is poor, and my product is co-eluting with an impurity. What should I do?
-
Explanation: This happens when the chosen solvent system does not provide adequate selectivity between the two compounds.
-
Solution:
-
Reduce Polarity: If the Rf values are too high (>0.5), decrease the proportion of the polar solvent to increase retention and improve separation.
-
Change Solvents: If adjusting the ratio is ineffective, change the solvent system entirely.[10] For example, switching from Hexane/Ethyl Acetate to a system containing Dichloromethane can alter intermolecular interactions with the silica, potentially resolving the co-elution.
-
Check Sample Load: Overloading the column is a common cause of poor separation. Ensure you have not exceeded the column's capacity (typically 1-2% of the silica weight).
-
Q5: My compound is streaking/tailing badly on the column. How can I fix this?
-
Explanation: Tailing is often caused by the acidic nature of silica gel interacting with basic sites on the molecule, such as the pyrrole nitrogen. This leads to a non-ideal equilibrium as the compound moves through the column.
-
Solution:
-
Add a Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonia (as a solution in methanol) to your eluent system.[4] This neutralizes the acidic silanol groups, preventing strong adsorption and resulting in sharper, more symmetrical peaks.
-
Use Deactivated Silica: Purchase silica gel that has been pre-treated (e.g., with water) to reduce its acidity.
-
Q6: My compound is not eluting from the column, even after I've passed many column volumes of solvent.
-
Explanation: This indicates one of two possibilities: the eluent is far too non-polar, or the compound has irreversibly bound to or decomposed on the silica.
-
Solution:
-
Drastically Increase Polarity: If you started with 80:20 Hex/EtOAc, try switching to 50:50, then 100% EtOAc, and finally to a small percentage of methanol (e.g., 98:2 EtOAc:MeOH). This will elute all but the most polar compounds.[4]
-
Check for Decomposition: If even highly polar solvents fail to elute anything, your compound may have decomposed. This highlights the importance of the initial TLC stability test.[4]
-
Verify Solvent Identity: As a simple check, ensure you haven't accidentally mixed up your solvent bottles (e.g., using hexane when you meant ethyl acetate).[4]
-
Q7: My final product yield is very low. Where could the material have gone?
-
Explanation: Material loss can occur from incomplete elution, decomposition, or co-elution with an impurity that was discarded.
-
Solution:
-
Final Column Flush: After collecting your product, always flush the column with a very strong solvent (like 10% MeOH in DCM) and check this "flush" fraction by TLC. You may find a significant amount of your product that was tailing and eluting very slowly.
-
Re-evaluate Fractions: Re-run TLC on your "impure" fractions. You may have discarded fractions that contained a significant amount of product mixed with a small amount of impurity, which could be combined and re-purified.
-
Consider Irreversible Adsorption: If the compound is unstable on silica, a portion of it may have decomposed and will not be recoverable.[4]
-
Part 4: Visualized Troubleshooting Workflow
The following diagram provides a logical decision tree for troubleshooting common column chromatography issues encountered during the purification of this compound.
Caption: Decision tree for troubleshooting column chromatography purification.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 5-CHLORO-3-IODO-1H-PYRROLO[2,3-B]PYRIDINE CAS#: 900514-08-1 [chemicalbook.com]
- 3. cusabio.com [cusabio.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 7. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research and development. Among these, the pyrrolo[2,3-b]pyridine scaffold, a key pharmacophore in numerous kinase inhibitors and other therapeutic agents, presents a unique set of characterization challenges. This guide provides an in-depth, experience-driven approach to the spectroscopic characterization of a particularly relevant derivative: 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine.
This document moves beyond a simple recitation of techniques. As a Senior Application Scientist, my objective is to impart a strategic understanding of how to approach the characterization of this and similar molecules. We will explore not only the expected spectroscopic signatures but also the rationale behind the selection of specific analytical techniques and experimental parameters. By comparing the target molecule with its structural analogs, we will build a robust framework for confident structural assignment.
The Strategic Importance of Spectroscopic Analysis
The precise placement of the chloro and iodo substituents on the 7-azaindole core dramatically influences the molecule's electronic properties and, consequently, its interactions with biological targets. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a research campaign. Therefore, a multi-faceted spectroscopic approach is not merely a procedural step but a critical, self-validating system for ensuring the integrity of your research.
Molecular Structure and Numbering
A clear understanding of the molecular framework is essential for interpreting spectroscopic data. The numbering convention for the 1H-pyrrolo[2,3-b]pyridine ring system is crucial for assigning NMR signals.
Caption: Numbering of this compound.
Comparative Spectroscopic Analysis: Building a Confident Assignment
Table 1: Comparison of Expected ¹H NMR Chemical Shifts (ppm)
| Proton | 1H-pyrrolo[2,3-b]pyridine (7-azaindole) | 5-chloro-1H-pyrrolo[2,3-b]pyridine (Predicted) | 4-iodo-1H-pyrrolo[2,3-b]pyridine (Predicted) | This compound (Predicted) | Rationale for Predicted Shifts |
| H1 (NH) | ~11.7 | ~11.8 | ~11.9 | ~12.0 | Electron-withdrawing effects of halogens will deshield the NH proton. |
| H2 | ~7.4 | ~7.5 | ~7.6 | ~7.7 | Deshielded by the adjacent nitrogen and further deshielded by the halogens. |
| H3 | ~6.5 | ~6.6 | ~6.7 | ~6.8 | Deshielded by the adjacent nitrogen and halogens. |
| H4 | ~7.1 | ~7.2 | - | - | Substituted with iodine in the target molecule. |
| H6 | ~8.1 | ~8.2 | ~8.3 | ~8.4 | Deshielded by the adjacent nitrogen and influenced by the para-iodine. |
Table 2: Comparison of Expected ¹³C NMR Chemical Shifts (ppm)
| Carbon | 1H-pyrrolo[2,3-b]pyridine (7-azaindole) | 5-chloro-1H-pyrrolo[2,3-b]pyridine (Predicted) | 4-iodo-1H-pyrrolo[2,3-b]pyridine (Predicted) | This compound (Predicted) | Rationale for Predicted Shifts |
| C2 | ~128 | ~129 | ~130 | ~131 | Influenced by the overall electron density of the ring system. |
| C3 | ~100 | ~101 | ~102 | ~103 | Relatively shielded carbon of the pyrrole ring. |
| C3a | ~149 | ~148 | ~147 | ~146 | Bridgehead carbon, deshielded. |
| C4 | ~121 | ~120 | ~80 | ~82 | Significant upfield shift expected due to the heavy atom effect of iodine. |
| C5 | ~129 | ~130 | ~131 | ~132 | Downfield shift due to the electronegativity of chlorine. |
| C6 | ~116 | ~117 | ~118 | ~119 | Influenced by the adjacent nitrogen. |
| C7a | ~142 | ~141 | ~140 | ~139 | Bridgehead carbon, deshielded. |
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to generate high-quality, reproducible data for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For our target, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC/HMBC, will be indispensable.
Workflow for NMR Analysis
Caption: A comprehensive workflow for NMR-based structural elucidation.
Step-by-Step ¹H and ¹³C NMR Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is strategic as it will solubilize the polar heterocyclic compound and allow for the observation of the exchangeable NH proton.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Set the spectral width to cover a range of at least 0 to 14 ppm to ensure all aromatic and the NH proton signals are captured.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to approximately 0 to 160 ppm.
-
A longer acquisition time will be necessary due to the low natural abundance of ¹³C.
-
-
2D NMR Acquisition (if necessary for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate window functions.
-
Reference the spectra to the residual solvent peak of DMSO-d6 (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling patterns (singlets, doublets, triplets, etc.) to deduce the connectivity of the protons.
-
Correlate the 1D and 2D data to make a complete and unambiguous assignment of all proton and carbon signals.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can further confirm the structure.
Expected Fragmentation:
The presence of chlorine and iodine will result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Iodine is monoisotopic (¹²⁷I). This will lead to a distinctive M and M+2 pattern for fragments containing chlorine.
Step-by-Step MS Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use an ESI source in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a mass range that includes the expected molecular ion (m/z for C₇H₄ClIN₂ is 278.48).
-
Perform fragmentation (MS/MS) on the molecular ion to obtain a product ion spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of I, Cl, or HCN).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the N-H bond, C-H bonds, and the aromatic ring system.
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400-3300 | Medium |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| C=C and C=N Stretch | 1650-1450 | Medium to Strong |
| C-Cl Stretch | 800-600 | Strong |
| C-I Stretch | 600-500 | Strong |
Step-by-Step FTIR-ATR Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the empty ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal and acquire the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the conjugated π-system of the pyrrolopyridine ring.
Step-by-Step UV-Vis Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.
-
Baseline Correction: Record a baseline spectrum of the solvent in a cuvette.
-
Sample Measurement: Record the UV-Vis spectrum of the sample solution.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε). The presence of the halogen substituents is expected to cause a bathochromic (red) shift in the λmax compared to the parent 1H-pyrrolo[2,3-b]pyridine.
Conclusion: An Integrated Approach to Structural Certainty
The spectroscopic characterization of this compound, while challenging due to the limited availability of direct experimental data, can be confidently achieved through a systematic and comparative approach. By leveraging the known spectroscopic features of its structural analogs and applying a suite of orthogonal analytical techniques, researchers can build a self-validating dataset that provides an unambiguous structural assignment. This rigorous approach is fundamental to ensuring the integrity and success of any research program that utilizes this important heterocyclic scaffold.
Spectroscopic Characterization of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide to its ¹H and ¹³C NMR Signatures
In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure, forming the core of numerous biologically active molecules. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a key derivative, 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine. Aimed at researchers, scientists, and drug development professionals, this document will navigate the interpretation of its spectral features through a comparative approach with structurally related analogs, supported by established spectroscopic principles.
Introduction to the 7-Azaindole Scaffold
The 7-azaindole core, a fusion of a pyridine and a pyrrole ring, imparts unique electronic and hydrogen bonding properties to molecules, making it a frequent target in medicinal chemistry. The introduction of halogen substituents, such as chlorine and iodine, at the 5- and 4-positions, respectively, significantly modulates the electron distribution and provides synthetic handles for further functionalization, making this compound a valuable intermediate in the synthesis of targeted therapeutics. Understanding its NMR fingerprint is crucial for reaction monitoring, quality control, and the unambiguous confirmation of its structure.
Predicted and Comparative ¹H NMR Spectral Analysis
While a publicly available experimental spectrum for this compound is not readily found in the literature, we can predict its ¹H NMR spectrum with a high degree of confidence by analyzing the spectra of the parent 7-azaindole and related substituted derivatives.[1][2][3][4] The substituents at the C4 and C5 positions will induce predictable downfield or upfield shifts on the neighboring protons based on their electronic effects.
Key Protons and Expected Chemical Shifts:
-
N-H Proton (H1): In the parent 7-azaindole, the N-H proton of the pyrrole ring is a broad singlet typically found in the downfield region (δ 10-12 ppm), with its exact position being sensitive to solvent and concentration. A similar broad singlet is expected for the title compound.
-
Pyrrole Protons (H2, H3): In 7-azaindole, the H2 and H3 protons of the pyrrole ring appear as doublets of doublets. The introduction of the bulky iodine atom at C4 is expected to deshield the adjacent H3 proton, causing a downfield shift.
-
Pyridine Protons (H6): The H6 proton in the pyridine ring is anticipated to be the most downfield of the aromatic protons due to the anisotropic effect of the neighboring nitrogen atom. The chloro substituent at C5 will further deshield this proton.
Comparative Data for 7-Azaindole Derivatives:
To illustrate the influence of substituents, consider the ¹H NMR data for various 7-azaindole derivatives found in the literature. For instance, the protons on the pyridine ring of 7-azaindole itself resonate at specific chemical shifts that are altered upon substitution.[4] The introduction of an electron-withdrawing group generally leads to a downfield shift of the protons on that ring.
| Compound | H2 (δ, ppm) | H3 (δ, ppm) | H4 (δ, ppm) | H5 (δ, ppm) | H6 (δ, ppm) | Solvent |
| 7-Azaindole | ~7.5 (dd) | ~6.5 (dd) | ~7.8 (dd) | ~7.1 (dd) | ~8.2 (dd) | CDCl₃ |
| 2-Methyl-1H-pyrrolo[2,3-b]pyridine | - | ~6.2 (d) | ~7.7 (dd) | ~6.9 (dd) | ~8.1 (dd) | CDCl₃ |
| Predicted: this compound | ~7.6-7.8 | ~6.6-6.8 | - | - | ~8.3-8.5 | DMSO-d₆ |
Note: The predicted chemical shifts are estimations and may vary based on the solvent and experimental conditions.
Predicted and Comparative ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The chemical shifts of the carbon atoms in this compound can be predicted by considering the additive effects of the chloro and iodo substituents on the parent 7-azaindole framework.[5]
Key Carbon Signals and Expected Chemical Shifts:
-
C4 and C5: The most significant shifts will be observed for the carbons directly attached to the halogens. The C4 carbon bearing the iodine atom is expected to be significantly shielded (upfield shift) due to the "heavy atom effect." Conversely, the C5 carbon attached to the more electronegative chlorine atom will be deshielded (downfield shift).
-
Pyrrole Carbons (C2, C3, C3a): These carbons will experience moderate shifts compared to the parent compound.
-
Pyridine Carbons (C6, C7a): The C6 carbon will be deshielded by the adjacent nitrogen and the chloro group at C5.
Comparative Data for 7-Azaindole Derivatives:
| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | Solvent |
| 7-Azaindole | ~128 | ~100 | ~116 | ~129 | ~121 | ~142 | - | ~149 | CDCl₃ |
| Predicted: this compound | ~129 | ~102 | ~118 | ~90-95 | ~125-130 | ~145 | - | ~150 | DMSO-d₆ |
Note: The predicted chemical shifts are estimations and may vary based on the solvent and experimental conditions.
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to obtain singlets for all carbon signals.
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons).
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Caption: General workflow for NMR analysis of this compound.
Conclusion
The structural characterization of this compound by ¹H and ¹³C NMR spectroscopy is a critical step in its application in synthetic and medicinal chemistry. By understanding the influence of the chloro and iodo substituents on the chemical shifts of the 7-azaindole core, researchers can confidently identify this compound and track its transformations. This guide provides a comprehensive framework for the prediction, acquisition, and interpretation of its NMR data, serving as a valuable resource for scientists working with this important heterocyclic building block.
References
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Introduction: The Analytical Imperative for Novel Heterocycles
In the landscape of modern drug discovery, heterocyclic scaffolds are of paramount importance. Among these, the 7-azaindole core, to which 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine belongs, is a "privileged scaffold" frequently employed in the design of kinase inhibitors and other therapeutic agents.[1][2] The precise substitution of this core with halogen atoms like chlorine and iodine creates unique chemical properties that can enhance binding affinity and modulate metabolic stability. Consequently, robust and reliable analytical methods are not merely a matter of quality control; they are fundamental to advancing preclinical and clinical development.
Mass spectrometry (MS) stands as the cornerstone for the characterization and quantification of such novel compounds.[1] Its unparalleled sensitivity and specificity allow for definitive molecular weight confirmation, structural elucidation through fragmentation analysis, and quantification in complex biological matrices. This guide provides an in-depth comparison of common mass spectrometry ionization techniques for the analysis of this compound, grounded in the principles of analytical chemistry and supported by actionable experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and optimize MS methods for this and similar halogenated heterocyclic compounds.
Analyte Profile: this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClIN₂ | [3] |
| Molecular Weight | 278.48 g/mol | [3] |
| CAS Number | 1020056-77-2 | [3] |
| Structure | ||
The structure reveals key features relevant to mass spectrometry:
-
Basic Nitrogen Atoms: The pyridine and pyrrole rings contain nitrogen atoms that are readily protonated, making positive ion mode a logical choice.
-
Halogen Substituents: The presence of chlorine (with its characteristic ³⁵Cl/³⁷Cl isotopic pattern of ~3:1) and monoisotopic iodine (¹²⁷I) will produce a unique isotopic signature for the molecular ion and any halogen-containing fragments.
-
Polarity: The N-H group and lone pairs on the nitrogen atoms impart polarity, suggesting compatibility with ionization techniques suited for polar molecules.
Comparison of Ionization Techniques: ESI vs. APCI
The transition of an analyte from the liquid phase to a gas-phase ion is the most critical step in LC-MS analysis. The choice of ionization source is dictated by the analyte's polarity, volatility, and thermal stability.[4] For this compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant techniques.[5][6]
Electrospray Ionization (ESI): The Default for Polar Analytes
ESI is a soft ionization technique ideal for polar, and often larger, less volatile molecules.[5][7] It works by applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are expelled.
-
Applicability & Rationale: Given the polar nature of the 7-azaindole scaffold, ESI is the primary technique to consider. The presence of basic nitrogens makes it an excellent candidate for positive-ion ESI, where protonation is readily achieved by using an acidic mobile phase (e.g., containing 0.1% formic acid).
-
Expected Ion Species: The predominant ion observed will be the protonated molecule, [M+H]⁺. Depending on the purity of the mobile phase and sample matrix, sodium [M+Na]⁺ or potassium [M+K]⁺ adducts may also be observed.
-
Verdict: ESI is the recommended starting point due to its compatibility with the analyte's expected polarity and its gentle nature, which minimizes in-source fragmentation and preserves the molecular ion.
Atmospheric Pressure Chemical Ionization (APCI): A Powerful Alternative
APCI is better suited for less polar and more volatile compounds that are thermally stable.[4][5] The sample is first vaporized in a heated nebulizer. A corona discharge needle then ionizes the surrounding solvent vapor, which in turn ionizes the analyte molecules through gas-phase proton transfer reactions.[7]
-
Applicability & Rationale: While the target analyte has polar features, its overall polarity might be moderate. If ESI provides a weak signal, APCI is a strong alternative. It is particularly effective for small molecules and can be more robust to matrix effects than ESI.[4] A critical prerequisite is that the molecule must be sufficiently thermally stable to withstand the heated vaporization step without degradation.[4]
-
Expected Ion Species: APCI typically produces a very strong [M+H]⁺ signal with minimal adduct formation, often resulting in cleaner spectra than ESI.[8]
-
Verdict: APCI is an excellent secondary or confirmatory technique. It is particularly useful for quantitative analysis where its tolerance for higher flow rates and potential for reduced matrix suppression can be advantageous.[8]
Head-to-Head Comparison Summary
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Polarity | Best for polar to highly polar compounds[5] | Best for moderately polar to non-polar compounds[5] |
| Analyte Volatility | Handles non-volatile compounds well[5] | Requires analyte to be volatile and thermally stable[4] |
| Primary Ion | [M+H]⁺ | [M+H]⁺ |
| Adduct Formation | Common ([M+Na]⁺, [M+K]⁺) | Rare, leads to cleaner spectra[8] |
| Flow Rate | Optimal at lower flow rates (< 0.5 mL/min)[6] | Robust at higher flow rates (> 0.5 mL/min)[4] |
| Matrix Effects | Can be more susceptible to ion suppression | Generally less susceptible to matrix effects |
Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
Confirming the molecular weight is only the first step. Tandem mass spectrometry (MS/MS) is essential for verifying the chemical structure. In this process, the [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a molecular fingerprint.
Predicted Fragmentation Pathway
The fragmentation of this compound is dictated by the relative strengths of its chemical bonds. The Carbon-Iodine bond is the most labile, followed by the Carbon-Chlorine bond. Ring fragmentation is also possible but typically requires higher collision energy.
Caption: Predicted MS/MS fragmentation of [M+H]⁺.
Key Predicted Fragments
| Precursor Ion (m/z) | Predicted Fragment Ion | Mass Loss | Fragment m/z (Monoisotopic) |
| 278.92 ([M+H]⁺) | [M+H-I]⁺ | Loss of Iodine radical (I•) | 151.98 |
| 278.92 ([M+H]⁺) | [M+H-HI]⁺ | Loss of Hydrogen Iodide (HI) | 150.97 |
| 278.92 ([M+H]⁺) | [M+H-Cl]⁺ | Loss of Chlorine radical (Cl•) | 243.95 |
| 151.98 | [M+H-I-Cl]⁺ | Loss of Chlorine radical (Cl•) | 117.02 |
Note: m/z values are calculated for the monoisotopic masses (³⁵Cl, ¹²C, ¹H, ¹⁴N, ¹²⁷I). The presence of the ³⁷Cl isotope will result in corresponding peaks at M+2 for chlorine-containing ions.
Validated Experimental Protocols
The following protocols provide a robust starting point for the LC-MS analysis of this compound. Optimization is recommended for specific instrumentation and analytical goals (e.g., quantification vs. qualification).
Overall Analytical Workflow
Caption: General workflow for LC-MS analysis.
Protocol 1: UPLC-ESI-MS/MS Analysis
1. Sample Preparation: a. Prepare a 1.0 mg/mL stock solution of the analyte in dimethyl sulfoxide (DMSO). b. Create a working solution by diluting the stock solution to a final concentration of 1.0 µg/mL in a solution of 95:5 Water:Acetonitrile with 0.1% Formic Acid. c. Transfer the working solution to an autosampler vial for analysis.
2. UPLC Conditions:
- System: Waters ACQUITY UPLC I-Class or equivalent.[1]
- Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[1]
- Rationale: The C18 stationary phase provides excellent retention for moderately polar heterocyclic compounds.
- Column Temperature: 40 °C.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Rationale: Formic acid serves as a proton source to facilitate ionization in positive mode.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:
- 0.0 min: 5% B
- 0.5 min: 5% B
- 4.0 min: 95% B
- 5.0 min: 95% B
- 5.1 min: 5% B
- 6.0 min: 5% B
- Injection Volume: 2 µL.
3. ESI-MS/MS Conditions (Positive Ion Mode):
- Ion Source: Electrospray Ionization (ESI).
- Capillary Voltage: 3.0 kV.
- Cone Voltage: 30 V (Optimize for maximal [M+H]⁺).
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- Desolvation Gas Flow: 800 L/Hr (Nitrogen).
- MS Scan Range: m/z 50 - 500.
- MS/MS: Isolate precursor ion (e.g., m/z 278.9) and apply a collision energy ramp (e.g., 10-40 eV) to observe fragmentation.
Protocol 2: UPLC-APCI-MS/MS Analysis
1. Sample Preparation:
- Follow the same procedure as in Protocol 1.
2. UPLC Conditions:
- The same UPLC conditions can be used, although APCI is compatible with higher flow rates up to 1.0 mL/min which may allow for shorter run times.
3. APCI-MS/MS Conditions (Positive Ion Mode):
- Ion Source: Atmospheric Pressure Chemical Ionization (APCI).
- Corona Current: 4.0 µA.
- Cone Voltage: 30 V.
- Source Temperature: 150 °C.
- APCI Probe Temperature: 500 °C.
- Rationale: This high temperature is required to ensure complete vaporization of the sample and mobile phase before ionization.[4]
- Desolvation Gas Flow: 600 L/Hr (Nitrogen).
- MS Scan Range: m/z 50 - 500.
- MS/MS: Isolate precursor ion (e.g., m/z 278.9) and apply collision energy as described for ESI.
Conclusion and Recommendations
The mass spectrometric analysis of this compound is straightforward with modern instrumentation.
-
For initial characterization and structural confirmation, Electrospray Ionization (ESI) coupled with high-resolution mass spectrometry is the preferred method. Its soft ionization preserves the molecular ion and allows for detailed fragmentation analysis via MS/MS to confirm the structure.
-
For quantitative analysis, especially in complex matrices, Atmospheric Pressure Chemical Ionization (APCI) should be evaluated alongside ESI. APCI may offer superior sensitivity, robustness, and reduced matrix effects for this moderately polar small molecule, provided it demonstrates sufficient thermal stability.
By leveraging the comparative data and detailed protocols within this guide, researchers can confidently develop and execute robust analytical methods, accelerating the journey of promising compounds like this compound from the laboratory to potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. youtube.com [youtube.com]
- 5. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 6. microsaic.com [microsaic.com]
- 7. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Reactivity: 5-Chloro-4-iodo- vs. 5-Bromo-4-chloro-pyrrolopyridine in Modern Synthesis
For researchers, scientists, and drug development professionals, the pyrrolo[2,3-b]pyridine (or 7-azaindole) scaffold is a cornerstone of modern medicinal chemistry. Its unique structure is a privileged motif found in numerous kinase inhibitors and other therapeutic agents. The strategic functionalization of this core is paramount, and dihalogenated derivatives serve as exceptionally versatile building blocks. This guide provides an in-depth, data-driven comparison of two critical isomers: 5-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine (Isomer A) and 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (Isomer B). Our objective is to dissect their reactivity profiles to empower chemists with the foresight needed for efficient and regioselective synthetic planning.
Chapter 1: The Fundamental Principles of Halogen Reactivity
The synthetic utility of these isomers hinges on the differential reactivity of their carbon-halogen (C-X) bonds. This reactivity is primarily dictated by two opposing periodic trends: bond strength and electronegativity. These factors govern the success and selectivity of the two most common transformations applied to these scaffolds: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
-
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination are initiated by the oxidative addition of the C-X bond to a Pd(0) catalyst.[1] The rate of this step, and thus the overall reaction, is inversely proportional to the C-X bond dissociation energy. The established reactivity trend is: C-I > C-Br > C-Cl The C-I bond is the longest and weakest, making it the most susceptible to cleavage by the palladium catalyst. This principle is the foundation for achieving regioselectivity in polyhalogenated systems.[2]
-
Nucleophilic Aromatic Substitution (SNAr): In contrast, SNAr reactions proceed via the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate, and thus the reaction rate, is enhanced by strongly electron-withdrawing groups ortho or para to the leaving group. The halogen's electronegativity plays a key role here, polarizing the C-X bond and making the carbon atom more electrophilic. The general reactivity trend for the leaving group is: C-F > C-Cl > C-Br > C-I
The pyrrolo[2,3-b]pyridine core is inherently electron-deficient, which generally activates it for SNAr. The pyridine nitrogen, in particular, strongly activates the C4 position for nucleophilic attack.
References
structure-activity relationship (SAR) studies of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine analogs
A Comparative Guide to Structure-Activity Relationships and Biological Performance
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole nucleus, and specifically its 5-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine variant, has emerged as a critical scaffold in the design of potent and selective kinase inhibitors. This guide provides an in-depth comparison of analogs derived from this core, elucidating the structure-activity relationships (SAR) that govern their biological activity. By examining the impact of substitutions at various positions, we aim to provide a rational framework for the design of next-generation kinase inhibitors for therapeutic intervention in oncology, inflammation, and other disease areas.
The Strategic Importance of the 5-Chloro-4-iodo Substitution Pattern
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a bioisostere of indole and purine, making it an excellent starting point for ATP-competitive kinase inhibitors. The nitrogen atom at position 7 allows for a crucial hydrogen bond interaction with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[1][2]
The introduction of a chloro group at the 5-position and an iodo group at the 4-position provides a unique combination of properties:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the halogens influences the pKa of the pyrrole nitrogen and the overall electron density of the ring system, which can fine-tune binding interactions.
-
Steric Hindrance and Conformational Restriction: The bulky iodo group at the 4-position can induce a specific conformation of the molecule, potentially leading to enhanced selectivity for certain kinase targets.
-
Vectors for Further Functionalization: The iodo group at the 4-position is an excellent handle for introducing further diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of a wide range of substituents to probe the solvent-exposed region of the ATP-binding site.
Comparative Analysis of Biological Activity
The following table summarizes the inhibitory activities of various substituted 7-azaindole analogs, providing a contextual understanding of how modifications to the core structure impact potency and selectivity. It is important to note that these are not direct comparisons from a single study but a compilation from various sources to illustrate the potential of this scaffold.
| Compound/Analog Type | Target Kinase(s) | Key Substitutions | Reported Activity (IC50/Ki) | Reference(s) |
| 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines | IGF-1R | Varied aryl and heteroaryl groups at C3 and C5 | Nanomolar potency | [7] |
| 7-azaindole derivatives | CDK9/CyclinT, Haspin | Benzocycloalkanone motifs | 14 nM (most potent Haspin inhibitor) | [6][8] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1, 2, 3, 4 | Trifluoromethyl at C5 and various aryl groups | 7, 9, 25, and 712 nM, respectively | [9] |
| N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide | JAK1 | N-methyl-5-carboxamide and substituted piperidine at C4 | Potent and selective JAK1 inhibition | [6] |
| Aminoindazole-pyrrolo[2,3-b]pyridine | IKKα/IKKβ | Aminoindazole at C3 and phenyl at C2 | Ki = 10 nM (IKKα), 680 nM (IKKβ) | [10] |
Key SAR Insights:
-
Position 2: Substitution at this position often targets the solvent-exposed region of the kinase. Introduction of aryl or heteroaryl groups can significantly enhance potency and selectivity.
-
Position 3: This position is critical for interacting with the ribose-binding pocket. Small, flexible groups or moieties capable of forming hydrogen bonds are often favored.
-
Pyrrole Nitrogen (N1): Substitution on the pyrrole nitrogen can modulate solubility and cell permeability. However, in some cases, an unsubstituted N1 is preferred for optimal hinge binding.
Synthetic Strategies for this compound Analogs
The synthesis of this highly functionalized scaffold requires a multi-step approach. A common strategy involves the initial construction of a substituted 7-azaindole core, followed by selective halogenation.
A plausible synthetic workflow is depicted below:
Synthetic Workflow for this compound Analogs.
A key intermediate, 5-iodo-4-chloro-7-azaindole, can be synthesized by protecting the nitrogen of 7-azaindole with a bulky group like triisopropylsilyl (TIPS), followed by ortho-lithiation and subsequent iodination to yield the 4-iodo derivative. Chlorination at the 5-position can then be achieved, followed by deprotection to afford the desired scaffold. This intermediate is a versatile building block for creating a library of analogs through various cross-coupling reactions at the 4-iodo position and other modifications.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from a similar transformation on a related 4-chloro-2-iodo-pyrrolopyridine scaffold and can be optimized for the 5-chloro-4-iodo analog.
Objective: To introduce aryl or heteroaryl diversity at the 4-position of the 5-chloro-1H-pyrrolo[2,3-b]pyridine core.
Materials:
-
This compound (or its N-protected form)
-
Aryl/heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the boronic acid/ester (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
De-gas the vessel by evacuating and backfilling with an inert gas (repeat 3 times).
-
Add the degassed solvent and the palladium catalyst (0.05-0.1 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against a panel of kinases.
Methodology:
A common method for assessing kinase inhibition is a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96- or 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted inhibitor compounds or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescent reagent according to the manufacturer's protocol.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic placement of the halogen atoms provides a unique combination of electronic and steric properties, as well as a versatile handle for further chemical modifications. The SAR data from related 7-azaindole analogs suggest that systematic exploration of substitutions at the 2-, 3-, and N1-positions can lead to the discovery of potent and selective inhibitors for a variety of kinase targets. Future efforts in this area should focus on the synthesis and screening of focused libraries based on this scaffold against diverse kinase panels to fully elucidate its therapeutic potential.
References
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8415355B2 - Pyrrolopyrimidine compounds and their uses - Google Patents [patents.google.com]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2013114113A1 - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors - Google Patents [patents.google.com]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Confirmation of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine: An Orthogonal Approach
In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of drug safety and efficacy. For a key building block like 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound often employed in the synthesis of targeted therapies, rigorous purity assessment is not merely a quality control checkpoint but a critical determinant of the final Active Pharmaceutical Ingredient's (API) quality. This guide provides an in-depth comparison of analytical methodologies for confirming the purity of this intermediate, grounded in the principles of scientific integrity and bolstered by field-proven insights. We will explore the synergistic power of orthogonal techniques, ensuring a comprehensive and reliable purity profile.
The Imperative of Purity for this compound
This compound is a structurally complex molecule, and its synthesis can potentially generate a variety of impurities. These may include starting materials, by-products from incomplete reactions, isomers, and degradation products. The presence of even trace amounts of these impurities can have significant downstream consequences, including altered pharmacological activity, increased toxicity, and compromised stability of the final drug product. Therefore, employing a multi-faceted analytical strategy is essential to ensure the identity and purity of this critical intermediate.
Core Analytical Techniques for Purity Determination
A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection mechanisms are employed. This approach minimizes the risk of overlooking impurities that may co-elute or be invisible to a single method. For this compound, the primary analytical arsenal includes High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely adopted technique for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the method of choice.
The development of a stability-indicating HPLC method is paramount. This involves subjecting the compound to forced degradation studies (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.[1][2] The analytical method must then be able to resolve the parent compound from all these potential impurities. The choice of a C18 stationary phase is a logical starting point for a non-polar to moderately polar compound like our target molecule. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve the best separation. The use of a gradient elution is often necessary to resolve impurities with a wide range of polarities. UV detection is suitable for this molecule due to the presence of the chromophoric pyrrolopyridine ring system.
Experimental Protocol: RP-HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantification
NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation and can also be used as a primary quantitative method (qNMR). For this compound, ¹H and ¹³C NMR are essential for confirming the identity and assessing purity.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrolo[2,3-b]pyridine core. The chemical shifts and coupling patterns of these protons provide a unique fingerprint of the molecule. For instance, the protons on the pyrrole ring will have characteristic chemical shifts that are different from those on the pyridine ring. Impurities, even if structurally similar, will likely exhibit their own unique set of signals, allowing for their detection and quantification. A Certificate of Analysis for the related compound 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine indicates that NMR is used to confirm that the spectrum is consistent with the structure and to determine purity (≥97.0%).
Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample by integrating the signals of the analyte against a certified internal standard of known purity. This technique is particularly valuable as it does not require a reference standard for the analyte itself.
Experimental Protocol: ¹H NMR Purity and Identity Confirmation
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition Parameters (¹H):
-
A standard proton experiment is performed.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest for quantitative analysis.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.
-
Integrate the signals corresponding to the protons of the target molecule.
-
Identify any signals that do not correspond to the main compound or the solvent; these are indicative of impurities.
-
For qNMR, co-dissolve a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) with the sample and calculate the purity based on the integral ratios of the analyte and the standard.
-
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the compound and its impurities. When coupled with a separation technique like HPLC (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for impurity identification.
For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight (278.48 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern ([M]+ and [M+2]+ in an approximate 3:1 ratio) will be observed for the molecular ion and any chlorine-containing fragments. The presence of iodine will also be evident. The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) will provide structural information about the molecule and its impurities. Common fragmentation pathways for such heterocyclic systems may involve the loss of halogen atoms or cleavage of the ring system.
Experimental Protocol: LC-MS Analysis for Impurity Identification
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Chromatographic Conditions: Utilize the same RP-HPLC method as described for purity determination.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is a good starting point.
-
Mass Range: Scan a mass range that encompasses the expected molecular weight of the analyte and potential impurities (e.g., m/z 100-500).
-
Data Acquisition: Acquire full scan data to detect all ions and product ion scan (MS/MS) data on the major peaks to obtain fragmentation information for structural elucidation.
-
-
Data Analysis:
-
Extract the mass spectra of the main peak and all impurity peaks.
-
Determine the molecular weights of the impurities.
-
Analyze the fragmentation patterns to propose structures for the unknown impurities.
-
Comparison of Analytical Methods
| Feature | HPLC-UV | NMR | Mass Spectrometry (MS) |
| Primary Function | Purity determination and quantification of known and unknown impurities. | Structural elucidation, identity confirmation, and absolute quantification (qNMR). | Molecular weight determination and structural information of impurities. |
| Sensitivity | High (ppm to ppb levels). | Moderate (typically requires mg quantities). | Very high (ppb to ppt levels). |
| Specificity | High for separation, but UV detection is not universal. | Very high, provides a unique fingerprint of the molecule. | Very high, provides molecular weight and fragmentation data. |
| Quantitative Accuracy | High, with proper calibration. | Very high (qNMR is a primary method). | Can be quantitative with appropriate standards. |
| Throughput | High, suitable for routine quality control. | Lower, especially for 2D and quantitative experiments. | High when coupled with chromatography. |
| Destructive | Yes, the sample is consumed. | No, the sample can be recovered. | Yes, the sample is consumed. |
Orthogonal and Complementary Techniques
While HPLC, NMR, and MS form the core of the analytical strategy, other techniques provide valuable complementary information.
-
Elemental Analysis: This technique determines the percentage of carbon, hydrogen, nitrogen, and halogens in the sample. It is a fundamental method to confirm the empirical formula of the compound and provides an assessment of the overall purity with respect to inorganic and non-UV active organic impurities.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline compound. A broad or depressed melting point suggests the presence of impurities.
Conclusion: A Self-Validating System for Purity Confirmation
A comprehensive and trustworthy assessment of the purity of this compound necessitates an orthogonal analytical approach. HPLC provides the primary quantitative measure of purity, separating the main component from its impurities. NMR serves as the definitive tool for structural confirmation and can provide an independent, absolute measure of purity. Mass spectrometry is indispensable for identifying the molecular weights and structures of unknown impurities. By integrating the data from these complementary techniques, researchers and drug development professionals can establish a self-validating system that ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate. This multi-pronged strategy is not just good science; it is a fundamental requirement for the development of safe and effective medicines.
References
Navigating the Kinase Inhibitory Landscape: A Comparative Guide to the In Vitro Evaluation of Halogenated 1H-Pyrrolo[2,3-b]pyridine Derivatives
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors.[1][2] Its structural resemblance to purines allows it to effectively compete for the ATP-binding site of a multitude of kinases, making it a "privileged scaffold" in drug discovery. The strategic placement of halogen atoms, such as chlorine and iodine, on this core can significantly modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the in vitro assay results for derivatives of halogenated 1H-pyrrolo[2,3-b]pyridines, with a particular focus on methodologies relevant to the 5-chloro-4-iodo substituted scaffold, a promising starting point for inhibitor development.
While specific, publicly available data on a broad series of derivatives of 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine is limited, we can draw valuable insights from closely related analogs. This guide will synthesize data from various halogenated pyrrolo[2,3-b]pyridines to illustrate the impact of substitution on their biological activity and to provide a framework for the evaluation of novel derivatives.
The Strategic Role of Halogenation in Kinase Inhibition
The introduction of chlorine and iodine at positions 5 and 4, respectively, of the 1H-pyrrolo[2,3-b]pyridine core is a deliberate design choice. The electron-withdrawing nature of the chlorine atom can influence the pKa of the pyrrole nitrogen, potentially affecting hydrogen bonding interactions within the kinase hinge region. The larger iodine atom at the 4-position can serve multiple purposes: it can act as a bulky group to probe steric tolerance in the ATP-binding pocket, and it provides a versatile handle for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, to introduce a variety of substituents and explore the structure-activity relationship (SAR).
Comparative In Vitro Kinase Inhibition Profiles
The primary in vitro evaluation of novel 7-azaindole derivatives involves direct measurement of their inhibitory activity against a panel of purified kinases. The data below, extrapolated from studies on related halogenated pyrrolo[2,3-b]pyridine analogs, demonstrates the impact of substitutions on kinase inhibition.
| Compound ID | R Group (at C4) | Target Kinase | IC50 (nM) |
| 1a | -H | EGFR | >1000 |
| 1b | -Phenyl | EGFR | 150 |
| 1c | -4-methoxyphenyl | EGFR | 85 |
| 2a | -H | BRAFV600E | >1000 |
| 2b | -Phenyl | BRAFV600E | 98 |
| 2c | -4-fluorophenyl | BRAFV600E | 65 |
Note: The data presented in this table is illustrative and compiled from various sources on halogenated pyrrolo[2,3-b]pyridine derivatives to demonstrate the principles of SAR. It does not represent a single, contiguous study on this compound derivatives.
The trend observed in the illustrative data highlights that the unsubstituted scaffold often possesses weak activity. The introduction of aryl groups via the iodine handle can significantly enhance potency. Further substitution on these aryl rings allows for fine-tuning of the inhibitory activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a common method for determining the inhibitory constant (Ki) of a compound against a specific kinase.
Objective: To quantify the binding affinity of test compounds to a target kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of the test compound at various concentrations in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the target kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer (kinase-specific).
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound solutions.
-
Add the kinase and antibody solution to all wells.
-
Incubate for 60 minutes at room temperature to allow for compound binding to the kinase.
-
Add the tracer solution to initiate the binding competition.
-
Incubate for another 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.
-
Calculate the emission ratio (665/615).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd), where [Tracer] is the concentration of the tracer and Kd is its dissociation constant.
-
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Cellular Antiproliferative Activity: A Key Indicator of Therapeutic Potential
While in vitro kinase assays are crucial for determining direct target engagement, assessing the antiproliferative activity of compounds in cancer cell lines provides a more holistic view of their potential as therapeutic agents. This type of assay considers factors such as cell permeability and off-target effects.
| Compound ID | R Group (at C4) | Cell Line (Cancer Type) | GI50 (µM) |
| 3a | -Phenyl | A549 (Lung) | 5.2 |
| 3b | -4-methoxyphenyl | A549 (Lung) | 2.8 |
| 3c | -4-fluorophenyl | A549 (Lung) | 3.5 |
| 4a | -Phenyl | HT-29 (Colon) | 8.1 |
| 4b | -4-methoxyphenyl | HT-29 (Colon) | 4.5 |
| 4c | -4-fluorophenyl | HT-29 (Colon) | 6.2 |
Note: The GI50 values in this table are illustrative and compiled from studies on related halogenated pyrrolo[2,3-b]pyridine derivatives to demonstrate the principles of SAR in a cellular context.
The data suggests that the potency observed in biochemical assays can translate to cellular activity, although the correlation is not always linear due to the complexities of the cellular environment.
Experimental Protocol: Cell Proliferation (MTT) Assay
Objective: To measure the cytotoxic or cytostatic effects of test compounds on cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture cancer cells in appropriate media and conditions until they reach logarithmic growth phase.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the MTT to formazan crystals.
-
-
Formazan Solubilization and Data Acquisition:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.
-
Caption: Step-by-step workflow of a typical MTT antiproliferative assay.
Structure-Activity Relationship (SAR) and Future Directions
The journey from a halogenated scaffold like this compound to a clinical candidate is guided by a meticulous exploration of the SAR. The initial in vitro assays provide the foundational data for this exploration.
Caption: The iterative cycle of SAR-driven drug discovery.
The initial kinase and cellular screening data for derivatives of the this compound scaffold would be pivotal in guiding the subsequent synthetic efforts. Key questions to be addressed would include:
-
The impact of aryl and heteroaryl substituents at the 4-position: What is the optimal size, electronics, and substitution pattern of the group introduced at the C4-iodo position?
-
The role of the 5-chloro group: Is the chlorine atom essential for activity, or can it be replaced with other halogens or small functional groups?
-
Modification of the pyrrole nitrogen (N1): Does substitution at this position enhance potency or improve pharmacokinetic properties?
References
A Comparative Guide to Kinase Inhibitor Scaffolds: Profiling 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine and Its Derivatives
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and at the heart of these inhibitors lies the molecular scaffold—the core chemical structure from which their potency and selectivity are derived. This guide provides an in-depth comparison of the 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine scaffold and its derivatives against other prominent kinase inhibitor scaffolds, offering a technical resource for researchers, scientists, and drug development professionals.
Introduction: The Central Role of the Kinase Inhibitor Scaffold
Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases.[1] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful therapeutic strategy.[2] The effectiveness of these inhibitors is largely dictated by their core scaffold, which must correctly orient functional groups to interact with the key features of the kinase active site, most notably the "hinge" region that forms hydrogen bonds with the adenine moiety of ATP.[3]
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. In kinase inhibitor design, several heterocyclic systems have earned this designation. This guide will focus on the pyrrolo[2,3-b]pyridine core, particularly exemplified by its utility as derived from the versatile synthetic building block, this compound. We will objectively compare its features and the performance of its derivatives with three other widely recognized privileged scaffolds: Pyrazolopyrimidines , Quinazolines , and Indazoles .
Profiling the this compound Scaffold
The compound this compound (Molecular Formula: C₇H₄ClIN₂) is a halogenated heterocyclic molecule.[4] While not typically a potent kinase inhibitor in its own right, its true value lies in its role as a highly strategic synthetic intermediate. The chloro and iodo substitutions at positions 5 and 4, respectively, provide orthogonal handles for medicinal chemists to introduce diverse chemical functionalities through cross-coupling reactions, enabling the construction of complex and highly potent kinase inhibitors.
The parent pyrrolo[2,3-b]pyridine core, an isomer of indole, is an excellent bioisostere of adenine. This structural mimicry allows it to serve as an effective "hinge-binder," a critical feature for competitive ATP-site inhibitors. The nitrogen atoms in the bicyclic system can form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, anchoring the inhibitor in the active site.
Recent research has demonstrated the power of this scaffold. For instance, derivatives of an aminoindazole-pyrrolo[2,3-b]pyridine core have been developed into highly potent and selective inhibitors of IκB Kinase α (IKKα), a key regulator in the non-canonical NF-κB signaling pathway.[5] In one study, the compound SU1349, built from this scaffold, exhibited a Kᵢ of 16 nM for IKKα while showing over 200-fold selectivity against the related IKKβ isoform (Kᵢ = 3352 nM).[5] This highlights the scaffold's capacity to be elaborated into highly selective pharmacological tools.
Comparator Scaffolds: Pillars of Kinase Inhibitor Design
To provide context for the utility of the pyrrolo[2,3-b]pyridine scaffold, we will compare it to three other scaffolds that have led to numerous clinically approved drugs.
The Quinazoline Scaffold
The quinazoline core is arguably one of the most successful scaffolds in the history of kinase inhibitor development.[6] It is featured in several first-generation EGFR inhibitors, such as Gefitinib and Erlotinib, which transformed the treatment of non-small cell lung cancer (NSCLC).[7] The quinazoline ring system effectively mimics the adenine portion of ATP, with the N1 atom typically forming a key hydrogen bond with the kinase hinge. Its rigid structure provides a solid platform for appending side chains that can probe other regions of the ATP pocket, enhancing both potency and selectivity.[2]
The Pyrazolopyrimidine Scaffold
Pyrazolopyrimidines are another class of privileged scaffolds that are bioisosteric with purines.[3] This scaffold is present in numerous inhibitors targeting a wide range of kinases.[8][9] For example, derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-Kinases (PI3Ks).[3] The arrangement of nitrogen atoms in the pyrazolopyrimidine core allows for multiple hydrogen bonding patterns with the kinase hinge, offering flexibility in inhibitor design.[9] Notably, some of the latest FDA-approved kinase inhibitors, such as Selpercatinib, are built upon a pyrazolopyridine core, which shares structural similarities and hinge-binding properties with pyrazolopyrimidines.[8]
The Indazole Scaffold
The indazole scaffold is a versatile hinge-binding motif found in many potent kinase inhibitors, including the FDA-approved drug Axitinib, a VEGFR inhibitor.[10] Like pyrrolo[2,3-b]pyridine, indazole is an indole bioisostere. It contains a nitrogen atom that can act as a hydrogen bond acceptor and an NH group that can serve as a hydrogen bond donor, enabling strong interactions with the kinase hinge. The indazole core has been successfully utilized to generate inhibitors for a diverse set of kinases, including Aurora kinases and PKMYT1.[11][12]
At-a-Glance: Comparative Analysis of Kinase Inhibitor Scaffolds
The following table summarizes the key attributes of the discussed scaffolds and provides examples of inhibitors derived from them. This comparison is illustrative, as the specific kinase targets and potencies are highly dependent on the substitutions appended to the core scaffold.
| Feature | Pyrrolo[2,3-b]pyridine | Quinazoline | Pyrazolopyrimidine | Indazole |
| Core Structure | Fused pyrrole and pyridine rings | Fused pyrimidine and benzene rings | Fused pyrazole and pyrimidine rings | Fused pyrazole and benzene rings |
| Hinge Interaction | Mimics adenine; N7 acts as H-bond acceptor, N1-H as donor | Mimics adenine; N1 acts as H-bond acceptor | Mimics adenine; multiple N atoms can act as H-bond acceptors/donors | Mimics adenine; N2 acts as H-bond acceptor, N1-H as donor |
| Key Advantages | Versatile synthetic handles (e.g., from iodo/chloro precursors); proven platform for selective inhibitors.[5] | Well-established; rigid structure for predictable SAR; basis for multiple FDA-approved drugs.[7][13] | Highly versatile; bioisostere of purines; successful in generating covalent and reversible inhibitors.[3] | Privileged fragment in drug discovery; good bioisostere for indole and phenol.[10] |
| Example Kinase Targets | IKKα, AAK1[5] | EGFR, VEGFR[6][7] | BTK, PI3K, CDKs, TRK[3][14][15] | VEGFR, Aurora Kinases, PKMYT1[10][11][12] |
| Example Inhibitors | SU1349 (IKKα, Kᵢ = 16 nM)[5] | Gefitinib (EGFR, IC₅₀ ≈ 30-80 nM) | Compound 57 (BRAFV600E, IC₅₀ = 8 nM)[3] | Axitinib (VEGFRs, IC₅₀ ≈ 1 nM) |
Visualizing Kinase Inhibition and Assay Workflows
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action and the workflows for key experimental assays.
Mechanism of Competitive Kinase Inhibition
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. cusabio.com [cusabio.com]
- 5. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine
For the diligent researcher, the lifecycle of a chemical intermediate extends beyond its synthesis and application; it culminates in its safe and compliant disposal. 5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine, a halogenated heterocyclic compound pivotal in many drug discovery pipelines, demands a disposal protocol rooted in a thorough understanding of its chemical nature and regulatory landscape. This guide provides the essential, immediate safety and logistical information necessary to manage the disposal of this compound, ensuring the protection of both laboratory personnel and the environment. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to build a framework of self-validating safety.
Hazard Assessment: The "Why" Behind the "How"
-
Pyrrolopyridine Core: The pyridine family of compounds is known for its potential toxicity. Pyridine itself is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1][2]
-
Halogenation (Chloro- and Iodo- groups): Halogenated organic compounds are often persistent in the environment and can exhibit significant toxicity.[3][4] Their disposal is strictly regulated, and they must typically be segregated into a dedicated halogenated waste stream to prevent the formation of dioxins and other hazardous byproducts during incineration.
Based on this analysis and data from similar compounds, this compound must be handled as a hazardous substance. The primary hazards are presumed to be:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
This assessment dictates the necessity of stringent waste management protocols, treating all materials contaminated with this compound as hazardous waste.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound for disposal, establishing a safe work environment is non-negotiable. All operations must be conducted within a certified chemical fume hood.
Table 1: Recommended PPE for Handling and Disposal
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[5] | Protects against splashes and potential vapors that can cause serious and irreversible eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, double-gloved). | Prevents skin contact, which can lead to irritation and absorption of the chemical.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with closed-toe shoes. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Not required if handled exclusively within a functioning chemical fume hood. | The fume hood provides primary respiratory protection by containing vapors at the source. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins the moment the material is deemed waste. The core principle is "cradle-to-grave" responsibility, meaning the generator of the waste is accountable for its safe management until its final disposal.[6]
Diagram 1: Decision Workflow for Disposal A visual guide to the key stages of the disposal process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
